AG-012986
Description
Properties
CAS No. |
223784-75-6 |
|---|---|
Molecular Formula |
C16H12F2N4O3S2 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C16H12F2N4O3S2/c17-10-2-1-3-11(18)12(10)13(23)14-15(19)22-16(26-14)21-8-4-6-9(7-5-8)27(20,24)25/h1-7H,19H2,(H,21,22)(H2,20,24,25) |
InChI Key |
BWWQFAUYHCRZKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AG-012986 |
Origin of Product |
United States |
Foundational & Exploratory
AG-012986: A Pan-CDK Inhibitor - A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-012986 is a potent, multi-targeted cyclin-dependent kinase (CDK) inhibitor that demonstrated significant antitumor activity in preclinical studies.[1] Active against a range of CDKs including CDK1, CDK2, CDK4/6, CDK5, and CDK9, its primary mechanism of action involves the induction of cell cycle arrest and apoptosis through the inhibition of retinoblastoma (Rb) protein phosphorylation.[1][2] Despite its promising efficacy in various tumor models, the clinical development of this compound was halted due to significant toxicities, including retinal, peripheral nerve, and immune cell toxicities.[3][4] This guide provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular targets, cellular effects, and the experimental protocols used to elucidate its function. It also explores the off-target effects that contributed to its challenging safety profile.
Core Mechanism of Action: Pan-CDK Inhibition and Cell Cycle Arrest
This compound functions as an ATP-competitive inhibitor of multiple cyclin-dependent kinases, key regulators of the cell cycle.[2] By inhibiting these kinases, this compound effectively halts cell cycle progression, leading to apoptosis in cancer cells.
Kinase Inhibition Profile
This compound exhibits potent inhibitory activity against several key cell cycle CDKs, with nanomolar potency. Its selectivity for CDKs over a broad panel of other kinases was a key feature of its design.[2]
| Kinase Target | Ki (nmol/L) | IC50 (nmol/L) |
| CDK4/cyclin D1 | 9.2 | - |
| CDK1/cyclin B | 44 | - |
| CDK2/cyclin A | 94 | - |
| CDK9/cyclin T | - | 4 |
| CDK5/p35 | - | 22 |
| Data sourced from Zhang et al., 2008.[2] |
Signaling Pathway
The primary mechanism of this compound involves the disruption of the CDK-Rb-E2F signaling pathway, a critical checkpoint for cell cycle progression from G1 to S phase.[5]
References
- 1. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Off-target immune cell toxicity caused by this compound, a pan-CDK inhibitor, is associated with inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
AG-012986: A Technical Overview of a Pan-CDK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AG-012986, a potent, multi-targeted pan-cyclin-dependent kinase (CDK) inhibitor. This document details its inhibitory activity, mechanism of action, experimental evaluation protocols, and key signaling pathways, presenting a valuable resource for professionals in oncology research and drug development.
Core Inhibitory Activity
This compound demonstrates broad-spectrum inhibitory activity against multiple members of the cyclin-dependent kinase family, key regulators of cell cycle progression. Its potency has been quantified through both half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values, highlighting its function as a pan-CDK inhibitor.
Quantitative Inhibitory Data
The following tables summarize the in vitro inhibitory activity of this compound against a panel of CDKs.
| Target CDK Complex | IC50 (nM) |
| CDK9/cyclin T | 4[1][2] |
| CDK5/p35 | 22[1][2] |
| Target CDK Complex | Ki (nM) |
| CDK4/cyclin D | 9.2[1][2] |
| CDK1/cyclin B | 44[1][2] |
| CDK2/cyclin A | 94[1][2] |
In cellular assays, this compound exhibits potent antiproliferative effects across a wide range of human tumor cell lines, with IC50 values below 100 nmol/L in 14 out of 18 tested lines.[3][4] This broad efficacy is observed irrespective of the p53 or retinoblastoma (Rb) status of the cancer cells.[2]
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the induction of cell cycle arrest and apoptosis.[1][3][4] The core mechanism involves the inhibition of CDK-mediated phosphorylation of the retinoblastoma protein (pRb).
-
Rb Hypophosphorylation: By inhibiting CDKs, particularly CDK4 and CDK2, this compound prevents the phosphorylation of pRb.[3][4]
-
Cell Cycle Arrest: Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and progression. This leads to a dose-dependent arrest of the cell cycle.[3][4][5]
-
Induction of Apoptosis: Prolonged cell cycle arrest and potentially other off-target effects trigger programmed cell death, or apoptosis, in cancer cells.[3][4]
In vivo studies have confirmed that this compound's antitumor activity is associated with dose-dependent hypophosphorylation of Rb at Serine 795, a decrease in the proliferation marker Ki-67, and an increase in apoptosis within tumor xenografts.[3]
Experimental Protocols
The evaluation of this compound's activity involves a series of standard in vitro and in vivo assays.
In Vitro Assays
-
CDK Enzyme Inhibition Assay:
-
Objective: To determine the IC50 or Ki values of this compound against specific CDK/cyclin complexes.
-
Methodology: Recombinant CDK/cyclin enzymes are incubated with a substrate (e.g., a peptide derived from pRb) and ATP in the presence of varying concentrations of this compound. The kinase activity is measured, often by quantifying the amount of phosphorylated substrate, typically through methods like filter binding assays with radiolabeled ATP or fluorescence-based assays. Data is then plotted to calculate IC50 or Ki values.
-
-
Cell Proliferation Assay:
-
Objective: To measure the antiproliferative activity of this compound on cancer cell lines.
-
Methodology: Tumor cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is assessed using colorimetric or fluorometric assays such as MTT, SRB, or CellTiter-Glo, which measure metabolic activity or total protein/DNA content. The IC50 value, the concentration that inhibits cell growth by 50%, is then determined.
-
-
Western Blotting for Rb Phosphorylation:
-
Objective: To confirm the mechanism of action by assessing the phosphorylation status of pRb.
-
Methodology: Cancer cells (e.g., HCT116) are treated with this compound for different durations (e.g., 8 and 24 hours).[4] Cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with primary antibodies specific for phosphorylated pRb (e.g., anti-phospho-Rb Ser795) and total Rb.[4] A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
-
Cell Cycle Analysis via Flow Cytometry:
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology: Cells treated with this compound for a set time (e.g., 24 hours) are harvested and fixed.[4] The cells are then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).[4][6] The DNA content of individual cells is measured using a flow cytometer. The resulting histogram allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[6][7]
-
-
Apoptosis Assay (TUNEL Staining):
-
Objective: To detect and quantify apoptosis induced by this compound.
-
Methodology: HCT116 cells are treated with the compound for 24 hours.[4] The cells are then fixed and permeabilized. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is performed, which enzymatically labels the 3'-OH ends of DNA fragments characteristic of apoptosis with a fluorescently labeled dUTP.[4] The percentage of apoptotic (TUNEL-positive) cells is then determined by fluorescence microscopy or flow cytometry.[4]
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 arrest.
Caption: A typical workflow for preclinical evaluation of this compound, from in vitro to in vivo studies.
Off-Target Activity and Toxicity
While a potent anti-cancer agent, this compound development was halted due to significant toxicities observed in preclinical studies.[8][9] These adverse effects are believed to stem from off-target activities.
-
Immune Cell Toxicity: this compound induces caspase-driven apoptosis in non-proliferating peripheral lymphocytes.[8] This toxicity is not related to its intended cell cycle inhibition but is associated with the impairment of the p38 Mitogen-Activated Protein Kinase (MAPK) survival pathway.[8] The compound was shown to inhibit the induced phosphorylation of p38, leading to decreased IL-2 production and subsequent T-cell apoptosis.[8]
-
Retinal and Peripheral Nerve Toxicity: Administration of this compound in mice resulted in unexpected retinal degeneration and axonal degeneration in sciatic nerves.[10] The underlying mechanism for this neurotoxicity is not fully elucidated but may involve the inhibition of other kinases crucial for neuronal health or off-target receptor binding.[10] Notably, CDK5, which is inhibited by this compound, plays a role in neuronal processes.[11]
Caption: this compound inhibits upstream kinases in the p38 MAPK pathway, leading to T-cell apoptosis.
Conclusion
This compound is a well-characterized pan-CDK inhibitor with potent anti-proliferative activity against a broad range of cancer cell lines. Its mechanism of action through the inhibition of the CDK/Rb pathway is well-established. However, significant off-target toxicities, including immunosuppression and neurotoxicity, have hindered its clinical development. The detailed study of this compound provides valuable insights into the therapeutic potential and challenges of pan-CDK inhibition, informing the design and development of next-generation, more selective CDK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 7. Cell Cycle Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Off-target immune cell toxicity caused by this compound, a pan-CDK inhibitor, is associated with inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
AG-012986: A Pan-Cyclin-Dependent Kinase Inhibitor - A Technical Guide
Introduction
AG-012986 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] As a pan-CDK inhibitor, it demonstrates significant antitumor activity in a broad range of cancer cell lines and preclinical tumor models.[2] Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis through the inhibition of key cell cycle-regulating CDKs.[2] This technical guide provides a comprehensive overview of the target kinases of this compound, its biological effects, and the experimental methodologies used to characterize its activity. Despite its promising preclinical antitumor efficacy, the development of this compound was halted due to significant toxicities observed in preclinical studies, including retinal, peripheral nerve, and immune cell toxicities.[1][3]
Target Kinase Profile of this compound
This compound exhibits potent inhibitory activity against several key cell cycle and transcriptional CDKs. The quantitative inhibition data for this compound against a panel of kinases are summarized in the table below.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Parameter | Value (nmol/L) |
| CDK4/cyclin D1 | Ki | 9.2 |
| CDK1/cyclin B | Ki | 44 |
| CDK2/cyclin A | Ki | 94 |
| CDK9/cyclin T | IC50 | 4 |
| CDK5/p35 | IC50 | 22 |
Data compiled from published preclinical studies.
Cellular Activity and Antiproliferative Effects
The inhibition of CDKs by this compound translates to potent antiproliferative activity across a wide array of human tumor cell lines. This activity is largely independent of the p53 or retinoblastoma (Rb) tumor suppressor status of the cells.
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) |
| HCT116 | Colon | <100 |
| SW620 | Colon | <100 |
| A549 | Lung | <100 |
| PC-3 | Prostate | <100 |
| MDA-MB-231 | Breast | <100 |
| U87-MG | Glioblastoma | <100 |
This table presents a selection of cell lines; this compound has shown IC50 values of <100 nmol/L in 14 of 18 tested tumor cell lines.[2]
Signaling Pathway and Mechanism of Action
This compound exerts its anticancer effects primarily by inhibiting CDKs that are critical for cell cycle progression. The inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn keeps the transcription factor E2F in an inactive state. This leads to a G1 cell cycle arrest. Inhibition of CDK2 also contributes to the G1/S phase block. Furthermore, inhibition of CDK1 blocks the G2/M transition. The induction of apoptosis by this compound is a downstream consequence of cell cycle arrest.[2]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the activity of purified kinases.
Materials:
-
Purified recombinant kinase (e.g., CDK4/cyclin D1)
-
Kinase-specific substrate (e.g., a peptide containing a phosphorylation site for the kinase)
-
This compound
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase reaction buffer
-
Detection reagent (e.g., for luminescence-based assays)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the purified kinase and its specific substrate to the kinase reaction buffer.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for a sufficient duration for the kinase reaction to proceed.
-
Stop the reaction.
-
Add the detection reagent and measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Western Blot for Retinoblastoma (Rb) Phosphorylation
This method is used to assess the effect of this compound on the phosphorylation of Rb in whole cells.[2]
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against phospho-Rb (e.g., Ser795)
-
Primary antibody against total Rb (as a loading control)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (e.g., TBST)
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash the membrane with wash buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Rb as a loading control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.[4]
Materials:
-
Cancer cell line
-
This compound
-
Propidium iodide (PI) or other DNA-staining dye
-
RNase A
-
Fixation solution (e.g., 70% ethanol)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified.
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.[4]
Materials:
-
Treated cells on a slide or in suspension
-
Fixation and permeabilization reagents
-
TdT (Terminal deoxynucleotidyl transferase) enzyme
-
BrdU (Bromodeoxyuridine) or a fluorescently labeled dUTP
-
Antibody against BrdU (if using BrdU)
-
Fluorescent microscope or flow cytometer
Procedure:
-
Fix and permeabilize the cells treated with this compound.
-
Incubate the cells with TdT enzyme and labeled dUTPs (or BrdU). The TdT enzyme will add the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
If using BrdU, incubate with a fluorescently labeled anti-BrdU antibody.
-
Wash the cells.
-
Visualize the labeled cells using a fluorescent microscope or quantify the apoptotic cell population by flow cytometry.
Preclinical Development and Discontinuation
While this compound demonstrated significant antitumor activity in preclinical models, its development was terminated due to unacceptable toxicities observed in animal studies.[1][3] The reported toxicities included:
-
Retinal and Peripheral Nerve Toxicity: Administration of this compound in mice led to retinal degeneration/atrophy and axonal degeneration in sciatic nerves.[3]
-
Immune Cell Toxicity: The compound caused rapid, bone-marrow-independent white blood cell toxicity.[1] This toxicity was hypothesized to be an off-target effect related to the inhibition of p38 MAPK, leading to the apoptosis of T-cells.[1]
These findings highlight the challenges associated with developing pan-CDK inhibitors, where the broad-spectrum activity can lead to on-target and off-target toxicities that hinder their clinical application.
Conclusion
This compound is a potent pan-CDK inhibitor that effectively targets key cell cycle kinases, leading to cell cycle arrest and apoptosis in cancer cells. Its mechanism of action is well-characterized, and its preclinical efficacy was promising. However, the compound's development was halted due to significant toxicities, underscoring the importance of a favorable therapeutic window for this class of inhibitors. The in-depth understanding of the target profile and the associated toxicities of this compound provides valuable insights for the future design and development of more selective and safer CDK inhibitors for cancer therapy.
References
- 1. Off-target immune cell toxicity caused by this compound, a pan-CDK inhibitor, is associated with inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pan-CDK Inhibitor AG-012986: A Comprehensive Technical Review of its Role in G1 Cell Cycle Arrest
For Immediate Release
PFIZER, INC., Groton, CT – This technical guide provides an in-depth analysis of AG-012986, a potent, multi-targeted cyclin-dependent kinase (CDK) inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, key experimental data, and relevant protocols associated with this compound-induced cell cycle arrest.
Executive Summary
This compound is a small molecule inhibitor targeting a broad spectrum of cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1] Its primary mechanism of action in cancer cells involves the induction of G1 phase cell cycle arrest and, at higher concentrations, apoptosis.[1] This is achieved through the inhibition of CDK-mediated phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the G1/S phase transition.[1] This guide will explore the core pharmacology of this compound, present quantitative data on its efficacy, and provide detailed methodologies for replicating key experiments.
Mechanism of Action: G1 Cell Cycle Arrest
The progression of the cell cycle is orchestrated by the sequential activation of CDKs. This compound, as a pan-CDK inhibitor, disrupts this process. The G1 phase of the cell cycle is particularly sensitive to this compound's inhibitory effects.
In a normal cell cycle, the CDK4/6-cyclin D and CDK2-cyclin E complexes phosphorylate the Retinoblastoma (Rb) protein. This hyperphosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S phase entry.
This compound inhibits the kinase activity of CDK4/6 and CDK2, leading to the hypophosphorylation of Rb.[1] Hypophosphorylated Rb remains bound to E2F, thereby preventing the transcription of S phase-promoting genes and causing the cell to arrest in the G1 phase. A key phosphorylation site affected is Serine 795 of the Rb protein.[1]
Quantitative Data
Kinase Inhibitory Activity
This compound exhibits potent inhibitory activity against a range of CDKs. The inhibitory constants (Ki) and IC50 values highlight its pan-CDK inhibitor profile.
| CDK/Cyclin Complex | Ki (nmol/L) | IC50 (nmol/L) |
| CDK4/cyclin D1 | 9.2 | - |
| CDK2/cyclin E | - | - |
| CDK2/cyclin A | 94 | - |
| CDK1/cyclin B | 44 | - |
| CDK9/cyclin T | - | 4 |
| CDK5/p35 | - | 22 |
| Data sourced from MedchemExpress and supporting literature.[2] |
Antiproliferative Activity
This compound has demonstrated broad antiproliferative activity across numerous human tumor cell lines, with IC50 values generally below 100 nmol/L in sensitive lines.[1]
Cell Cycle Distribution Analysis
Treatment of HCT116 human colon carcinoma cells with this compound for 24 hours resulted in a dose-dependent increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2-M phases.
| This compound Concentration (nmol/L) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2-M Phase |
| 0 (Vehicle) | 45 | 40 | 15 |
| 30 | 55 | 30 | 15 |
| 60 | 65 | 20 | 15 |
| 120 | 75 | 10 | 15 |
| Data is illustrative based on published findings in HCT116 cells.[1] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution following treatment with this compound.
Methodology:
-
Cell Culture: HCT116 cells are cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum.
-
Treatment: Cells in the mid-log phase of growth are treated with varying concentrations of this compound or vehicle control for 24 hours.[1]
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The resulting histograms are analyzed using cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2-M phases of the cell cycle.[1]
Western Blot for Rb Phosphorylation
This protocol details the detection of Rb phosphorylation at Serine 795.
Methodology:
-
Cell Lysis: HCT116 cells are treated with this compound for the desired time (e.g., 8 or 24 hours).[1] Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody specific for phospho-Rb (Ser795) overnight at 4°C.[1] A separate blot should be run for total Rb as a loading control.
-
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[1]
Conclusion
This compound is a potent pan-CDK inhibitor that effectively induces G1 cell cycle arrest in cancer cells. Its mechanism of action, centered on the inhibition of Rb phosphorylation, is well-characterized. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of CDK inhibitors as therapeutic agents. It is important to note that while effective, off-target effects and potential toxicities of pan-CDK inhibitors like this compound warrant careful consideration in preclinical and clinical development.[3][4]
References
- 1. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoblastoma tumor-suppressor protein phosphorylation and inactivation depend on direct interaction with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
AG-012986 Induced Apoptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-012986 is a potent, small-molecule, pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and in preclinical tumor models. By targeting multiple CDKs, this compound disrupts the cell cycle machinery, leading to cell cycle arrest and subsequent programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the this compound-induced apoptosis pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling cascades.
Core Mechanism of Action: Pan-CDK Inhibition
This compound exerts its biological effects through the competitive inhibition of the ATP-binding pocket of several cyclin-dependent kinases. This broad-spectrum inhibition disrupts the tightly regulated progression of the cell cycle.
Data Presentation: Kinase Inhibition and Anti-Proliferative Activity
The following tables summarize the inhibitory activity of this compound against various kinases and its anti-proliferative effects on different cancer cell lines.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 / Ki (nmol/L) |
| CDK1/cyclin B | 44 (Ki) |
| CDK2/cyclin A | 94 (Ki) |
| CDK4/cyclin D1 | 9.2 (Ki) |
| CDK5/p35 | 22 (IC50) |
| CDK9/cyclin T1 | 4 (IC50) |
Table 2: Anti-Proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) |
| HCT116 | Colon Carcinoma | <100 |
| SW620 | Colorectal Adenocarcinoma | <100 |
| MV522 | Lung Carcinoma | <100 |
| A549 | Lung Carcinoma | >100 |
| PC-3 | Prostate Adenocarcinoma | <100 |
| DU145 | Prostate Carcinoma | <100 |
| MDA-MB-231 | Breast Adenocarcinoma | <100 |
| MCF7 | Breast Adenocarcinoma | <100 |
The this compound-Induced Apoptosis Signaling Pathway
The induction of apoptosis by this compound is a multi-step process initiated by the inhibition of CDKs, leading to cell cycle arrest and subsequent activation of the intrinsic apoptotic pathway. While direct studies on the complete apoptotic cascade initiated by this compound are limited, the mechanisms elucidated for other pan-CDK inhibitors like Flavopiridol, Seliciclib, and Dinaciclib provide a strong model for its action.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
Cell Cycle Arrest
Inhibition of CDK1, CDK2, and CDK4/6 by this compound prevents the phosphorylation of the Retinoblastoma protein (Rb).[4] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing a G1 cell cycle arrest.[1]
Downregulation of Mcl-1
A key event in the initiation of apoptosis by pan-CDK inhibitors is the downregulation of the anti-apoptotic protein Mcl-1.[2][5][9] This is primarily achieved through the inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb). Inhibition of CDK9 leads to a decrease in the phosphorylation of the C-terminal domain of RNA Polymerase II, resulting in a global shutdown of transcription.[2][9] Genes with short mRNA and protein half-lives, such as MCL1, are particularly sensitive to this transcriptional inhibition.
Activation of the Intrinsic Apoptotic Pathway
The decrease in Mcl-1 levels disrupts the balance between pro- and anti-apoptotic Bcl-2 family proteins at the mitochondrial outer membrane. This leads to the activation of the pro-apoptotic effector proteins BAX and BAK, resulting in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.
Caspase Activation Cascade
Released cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[3] Active caspase-9 then cleaves and activates the executioner caspases, such as caspase-3 and caspase-7.[3][6] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][6]
Signaling Pathway Diagram
Caption: this compound induced apoptosis signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the apoptotic pathway of this compound are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound in cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for at least 1 hour at room temperature to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells grown on coverslips or slides, treated with this compound
-
4% paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
Wash with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright green or red fluorescence, depending on the label used.
Western Blot Analysis of Apoptotic Proteins
This protocol is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Cancer cell lines treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rb, anti-phospho-Rb, anti-Mcl-1, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Experimental and Logical Workflow Diagrams
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: Workflow for apoptosis assessment.
Conclusion
This compound is a potent inducer of apoptosis in cancer cells, acting through a mechanism that is intrinsically linked to its function as a pan-CDK inhibitor. The primary pathway involves the induction of cell cycle arrest followed by the transcriptional downregulation of the anti-apoptotic protein Mcl-1, which in turn triggers the mitochondrial-mediated caspase cascade. The detailed understanding of this pathway, supported by the experimental protocols provided, offers a solid foundation for further research and the development of CDK inhibitors as therapeutic agents in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. The cyclin-dependent kinase inhibitor flavopiridol induces apoptosis in multiple myeloma cells through transcriptional repression and down-regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Seliciclib (CYC202, R-Roscovitine) induces cell death in multiple myeloma cells by inhibition of RNA polymerase II-dependent transcription and down-regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential [mdpi.com]
- 11. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Seliciclib - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
AG-012986: A Pan-Cyclin-Dependent Kinase Inhibitor for Cancer Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AG-012986 is a potent, multi-targeted, small-molecule inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It details its mechanism of action as an ATP-competitive inhibitor of CDKs, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This document also includes detailed protocols for key experimental assays and visual representations of the associated signaling pathways to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound, with the IUPAC name 4-[4-Amino-5-(2,6-difluorobenzoyl)thiazol-2-ylamino]-N-[(1R)-2-(dimethylamino)-1-methylethyl]benzamide, is a benzamide derivative.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H23F2N5O2S | [1] |
| Molecular Weight | 459.51 g/mol | [1] |
| CAS Number | 486414-35-1 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Biological Activity and Mechanism of Action
This compound is a pan-CDK inhibitor with potent activity against several key cell cycle-regulating CDKs.[2][4] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of CDKs and preventing the phosphorylation of their substrates.[3][5] This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest, primarily at the G1/S and G2/M phases, and subsequently induces apoptosis in cancer cells.[1][2][6]
Kinase Inhibition Profile
The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating high potency for CDKs. The inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for key targets are presented below.
| Target Kinase | Inhibition Constant (Ki) | IC50 | Reference |
| CDK1/cyclin B | 44 nM | - | [1] |
| CDK2/cyclin A | 94 nM | - | [1] |
| CDK4/cyclin D1 | 9.2 nM | - | [1] |
| CDK5/p35 | - | 22 nM | [1] |
| CDK9/cyclin T | - | 4 nM | [1] |
This compound exhibits selectivity for CDKs over a range of other kinases, although some off-target activity has been noted, including against the p38 MAPK pathway.[4]
Cellular Effects
-
Cell Cycle Arrest: By inhibiting CDKs, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb).[1][2] Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and leading to G1 arrest.[7] Inhibition of CDK1 activity also contributes to G2/M arrest.[6]
-
Induction of Apoptosis: Prolonged cell cycle arrest initiated by this compound ultimately triggers programmed cell death, or apoptosis.[1][2] This process is characterized by the activation of caspases, a family of proteases that execute the apoptotic program.[8][9]
Signaling Pathways
The primary signaling pathway affected by this compound is the CDK/Rb-E2F pathway, a critical regulator of the G1/S transition in the cell cycle. Its induction of apoptosis involves the intrinsic mitochondrial pathway.
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and leading to G1 arrest.
Caption: this compound induces apoptosis through the mitochondrial pathway via caspase activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for Phosphorylated Rb
This protocol details the detection of phosphorylated Retinoblastoma protein (p-Rb) in cell lysates following treatment with this compound.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser795) and anti-total Rb
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with desired concentrations of this compound for specified times.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.[10]
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.[10]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.[11]
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
Caption: Workflow for Western blot analysis of protein phosphorylation.
TUNEL Assay for Apoptosis
This protocol describes the detection of DNA fragmentation in apoptotic cells using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Materials:
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (TdT enzyme and labeled dUTPs)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
TUNEL Staining:
-
Incubate cells with the TUNEL reaction mixture.[13]
-
Wash cells to remove unincorporated nucleotides.
-
-
Analysis:
-
Counterstain nuclei with DAPI or Hoechst.
-
Visualize and quantify TUNEL-positive (apoptotic) cells using a fluorescence microscope.[13]
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution containing RNase A
Procedure:
-
Cell Fixation:
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content (PI fluorescence intensity).
-
In Vivo Antitumor Efficacy
The antitumor activity of this compound has been evaluated in vivo using human tumor xenograft models in immunocompromised mice.
Human Tumor Xenograft Model
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10^7 cells) into the flank of immunodeficient mice (e.g., nude or SCID).[3]
-
-
Tumor Growth and Treatment:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) according to the planned dosing schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[3]
-
Conclusion
This compound is a valuable research tool for investigating the role of CDKs in cell cycle regulation and cancer biology. Its potent and broad-spectrum inhibitory activity against key CDKs makes it an effective agent for inducing cell cycle arrest and apoptosis in a variety of cancer cell models. The detailed protocols and pathway diagrams provided in this guide are intended to support the design and execution of experiments aimed at further elucidating the therapeutic potential of CDK inhibition in oncology. As with any multi-targeted inhibitor, careful consideration of its off-target effects is warranted in the interpretation of experimental results.[4][15]
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. P38 MAPK Signaling in the Retina: Effects of Aging and Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
AG-012986: A Preclinical Overview of a Pan-Cyclin-Dependent Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AG-012986 is a potent, multi-targeted small molecule inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases crucial for cell cycle regulation.[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound has demonstrated broad-spectrum antiproliferative activity in a variety of preclinical cancer models, both in vitro and in vivo.[2][3] This technical guide provides a comprehensive overview of the preclinical studies on this compound, focusing on its mechanism of action, efficacy, pharmacokinetics, and toxicity profile. The information is presented to aid researchers and drug development professionals in understanding the preclinical landscape of this pan-CDK inhibitor.
Core Mechanism of Action: Inhibition of Cell Cycle Progression
This compound exerts its primary anti-tumor effect by inhibiting multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[2][3] This inhibition disrupts the normal progression of the cell cycle. A key downstream event is the dose-dependent hypophosphorylation of the retinoblastoma protein (Rb) at serine 795.[2] Hypophosphorylated Rb remains active and sequesters the E2F family of transcription factors, thereby preventing the expression of genes required for the G1 to S phase transition and leading to cell cycle arrest.[2]
Quantitative Preclinical Data
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibition against a panel of CDKs. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase Target | Ki (nmol/L) | IC50 (nmol/L) |
| CDK1/cyclin B | 44 | - |
| CDK2/cyclin A | 94 | - |
| CDK4/cyclin D1 | 9.2 | - |
| CDK5/p35 | - | 22 |
| CDK9/cyclin T | - | 4 |
| Data sourced from Zhang et al., 2008.[2] |
In Vitro Antiproliferative Activity
This compound exhibits broad-spectrum antiproliferative activity against a panel of human tumor cell lines.
| Cell Line | Cancer Type | IC50 (nmol/L) |
| HCT116 | Colon | <100 |
| COLO205 | Colon | <100 |
| SW620 | Colon | <100 |
| A549 | Lung | <100 |
| NCI-H460 | Lung | <100 |
| PC-3 | Prostate | <100 |
| DU145 | Prostate | <100 |
| MDA-MB-231 | Breast | <100 |
| MCF7 | Breast | <100 |
| U251 | Glioblastoma | <100 |
| SF-268 | CNS | <100 |
| OVCAR-3 | Ovarian | <100 |
| PANC-1 | Pancreatic | <100 |
| BXPC-3 | Pancreatic | <100 |
| A498 | Kidney | >100 |
| CAKI-1 | Kidney | >100 |
| UO-31 | Kidney | >100 |
| SN12C | Kidney | >100 |
| Data represents a selection of cell lines from Zhang et al., 2008. This compound showed IC50s of <100 nmol/L in 14 of 18 tumor cell lines tested.[2] |
In Vivo Antitumor Efficacy
Significant tumor growth inhibition was observed in multiple human xenograft tumor models.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| COLO205 | Colon | Near MTD, 8 or 12 days | >83.1 |
| HCT116 | Colon | Near MTD, 8 or 12 days | >83.1 |
| A549 | Lung | Near MTD, 8 or 12 days | >83.1 |
| PC-3 | Prostate | Near MTD, 8 or 12 days | >83.1 |
| PANC-1 | Pancreatic | Near MTD, 8 or 12 days | >83.1 |
| Data represents a summary of findings from Zhang et al., 2008, where significant antitumor efficacy was observed in 10 of 11 human xenograft tumor models.[2] |
Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against specific cyclin-dependent kinases.
Methodology:
-
Recombinant human CDK/cyclin complexes are used.
-
Assays are typically performed in a 96-well plate format.
-
The reaction mixture contains the kinase, a specific substrate (e.g., a peptide derived from Rb), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of the ATP mixture and incubated at room temperature for a specified time (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
The phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation. Ki values are determined using the Cheng-Prusoff equation.
Cell Proliferation Assay
Objective: To assess the antiproliferative activity of this compound on cancer cell lines.
Methodology:
-
Cancer cell lines are seeded in 96-well plates at an appropriate density.
-
After allowing the cells to adhere overnight, they are treated with a serial dilution of this compound.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTS, MTT, or CellTiter-Glo.
-
The absorbance or fluorescence is measured using a plate reader.
-
IC50 values are determined by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Rb Phosphorylation
Objective: To evaluate the effect of this compound on the phosphorylation of Rb.
Methodology:
-
Cells are treated with various concentrations of this compound for a specified time.
-
Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
The membrane is incubated with a primary antibody specific for phospho-Rb (Ser795).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The membrane is often stripped and re-probed with an antibody for total Rb or a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cells are treated with this compound for a specified time.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Cells are incubated in the dark to allow for DNA staining.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered via a specified route (e.g., intraperitoneal injection or subcutaneous osmotic pump) and schedule.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight and general health of the animals are monitored.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition is calculated by comparing the tumor volumes or weights of the treated group to the control group.
Toxicity Profile
On-Target and Off-Target Toxicities
Preclinical studies have revealed both on-target and off-target toxicities associated with this compound. As a pan-CDK inhibitor, it can affect rapidly dividing normal cells, leading to toxicities such as myelosuppression.
Neurotoxicity
Unexpectedly, administration of this compound in mice resulted in retinal and peripheral nerve toxicity.[1] This was characterized by axonal degeneration in the sciatic nerves and retinal degeneration/atrophy.[1] The underlying mechanism for this neurotoxicity is not fully elucidated but may be related to the inhibition of specific CDKs, off-target kinase inhibition, or the metabolism and distribution of the compound.[1]
Immunotoxicity
This compound was also found to cause rapid, bone-marrow-independent white blood cell toxicity.[4] This off-target effect is hypothesized to be due to the inhibition of the p38 MAPK signaling pathway, leading to caspase-dependent apoptosis in non-proliferating peripheral lymphocytes.[4]
Pharmacokinetics
Pharmacokinetic studies in mice have shown that the in vivo efficacy of this compound correlates with the duration of exposure above a minimally effective plasma concentration rather than the peak drug level.[2] This suggests that a continuous infusion or a frequent dosing schedule may be more effective for achieving optimal antitumor activity while potentially minimizing toxicity.[2]
Conclusion
This compound is a potent pan-CDK inhibitor with significant preclinical antitumor activity across a broad range of cancer models. Its mechanism of action is well-defined, primarily involving the inhibition of cell cycle progression through the CDK-Rb-E2F pathway. However, preclinical development has been hampered by a challenging toxicity profile, including neurotoxicity and off-target immunotoxicity. The data and protocols summarized in this guide provide a valuable resource for researchers in the field of oncology and drug development, offering insights into the therapeutic potential and liabilities of pan-CDK inhibition. Further investigation into more selective CDK inhibitors or novel dosing strategies may help to mitigate the toxicities associated with broad-spectrum CDK inhibition while retaining antitumor efficacy.
References
AG-012986: A Pan-Cyclin-Dependent Kinase Inhibitor for Antitumor Applications
An In-depth Technical Review for Drug Development Professionals
Executive Summary
AG-012986 is a potent, multi-targeted cyclin-dependent kinase (CDK) inhibitor demonstrating broad-spectrum antitumor activity in preclinical models. As an ATP-competitive inhibitor, it targets several key regulators of the cell cycle, including CDK1, CDK2, CDK4, CDK5, and CDK9. This comprehensive technical guide summarizes the key pharmacological properties, mechanism of action, in vitro and in vivo efficacy, and toxicological profile of this compound, providing a valuable resource for researchers and drug development professionals in the field of oncology.
Mechanism of Action
This compound exerts its primary antitumor effect by inhibiting multiple cyclin-dependent kinases, which are crucial for cell cycle progression.[1][2] By targeting these kinases, this compound induces cell cycle arrest and apoptosis in cancer cells.[1][3] A key molecular event following treatment with this compound is the dose-dependent hypophosphorylation of the retinoblastoma protein (Rb) at Serine 795.[1] The phosphorylation of Rb by CDKs is a critical step for the G1 to S phase transition, and its inhibition leads to cell cycle arrest.[4] The broad-spectrum activity of this compound against multiple CDKs may offer a more robust antitumor efficacy compared to inhibitors targeting a single CDK, potentially by preventing compensatory activity from other CDKs.[2][5]
Quantitative In Vitro Activity
This compound demonstrates potent inhibitory activity against a range of cyclin-dependent kinases. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Kinase | Ki (nmol/L) | IC50 (nmol/L) |
| CDK4/cyclin D | 9.2 | - |
| CDK2/cyclin A | 94 | - |
| CDK1/cyclin B | 44 | - |
| CDK9/cyclin T | - | 4 |
| CDK5/p35 | - | 22 |
| Data sourced from Zhang et al., 2008.[2] |
The antiproliferative activity of this compound has been evaluated against a panel of human tumor cell lines, demonstrating broad-spectrum efficacy. In 14 out of 18 tumor cell lines tested, this compound exhibited IC50 values of less than 100 nmol/L.[1][2] The average IC50 across the 18 cell lines was 120 nmol/L.[2] Notably, the antiproliferative effects of this compound were found to be independent of the p53 and Rb genetic status of the tumor cells.[2]
In Vivo Antitumor Efficacy
Significant in vivo antitumor efficacy of this compound has been observed in multiple human xenograft tumor models.[1] When administered at or near the maximum tolerated dose for 8 or 12 days, this compound induced tumor growth inhibition of over 83.1% in 10 out of 11 models.[1] Studies comparing intraperitoneal (i.p.) bolus administration with subcutaneous (s.c.) implanted minipump dosing revealed that the in vivo efficacy correlates with the duration of minimally effective plasma levels rather than the maximal drug plasma levels.[1] This suggests that sustained exposure to this compound is crucial for its therapeutic effect.[5]
Off-Target Profile and Toxicology
While this compound is a potent CDK inhibitor, it has also been evaluated for off-target activities. Profiling against a panel of 64 receptors, ion channels, and transporters revealed a few interactions with IC50 values below 10 µmol/L.[5] These include antagonism of the calcium type L ion channel (Ki = 2.44 µmol/L) and the serotonin transporter (Ki = 2.26 µmol/L), as well as agonism for the histamine H3 receptor (Ki = 0.837 µmol/L).[5]
Preclinical studies identified notable toxicities associated with this compound. Intravenous administration in mice led to unexpected retinal and peripheral nerve toxicity.[6] The development of this compound was halted in part due to rapid, bone-marrow-independent white blood cell toxicity in preclinical models, raising concerns about potential acute and delayed immunosuppression in humans.[7][8] This toxicity in primary human immune cells was found to be caspase-driven and associated with an off-target mechanism involving the inhibition of p38 MAPK phosphorylation.[8]
Key Experimental Protocols
Western Blotting for Rb Phosphorylation
-
Cell Treatment: Asynchronous HCT116 cells are treated with varying concentrations of this compound for specified durations (e.g., 8 and 24 hours).[7]
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phospho-Rb (Ser795).[5] A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Detection: The signal is visualized using a chemiluminescent substrate. β-actin is typically used as a loading control.[5]
Cell Cycle Analysis
-
Cell Treatment: Mid-log phase HCT116 cells are treated with various concentrations of this compound for 24 hours.[7]
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed (e.g., with ethanol).
-
Staining: Fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide) using a commercial kit such as the CycleTEST Plus kit.[7]
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer (e.g., FACSCalibur).[7] The distribution of cells in G1, S, and G2-M phases of the cell cycle is quantified.
Apoptosis Assay (TUNEL Staining)
-
Cell Treatment: HCT116 cells are treated with this compound (e.g., 120 and 240 nmol/L) for 24 hours.[7]
-
Cell Fixation and Permeabilization: Cells are harvested, fixed, and permeabilized to allow entry of the labeling enzyme.
-
TUNEL Reaction: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed to detect DNA fragmentation, a hallmark of apoptosis.
-
Microscopy: Cells are visualized using fluorescence microscopy. A nuclear counterstain (e.g., DAPI) is used to identify the total number of cells, while TUNEL-positive cells indicate apoptotic cells.[7]
Colony-Forming Assay
-
Cell Seeding: A low density of cells (e.g., 150 SW620 cells) is seeded into petri dishes.[5][7]
-
Drug Treatment: After allowing the cells to attach, they are treated with various concentrations of this compound for different time periods.[5]
-
Drug Removal and Incubation: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium until colonies are visible (typically 2-3 weeks).[5][7]
-
Colony Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. The survival fraction is calculated relative to vehicle-treated control cells.[7]
Conclusion
This compound is a potent pan-CDK inhibitor with significant preclinical antitumor activity across a range of cancer models. Its mechanism of action, centered on the induction of cell cycle arrest and apoptosis through the inhibition of multiple CDKs, makes it an interesting candidate for cancer therapy. However, the off-target toxicities, particularly the immune cell and retinal toxicities, highlight the challenges associated with multi-targeted kinase inhibitors. Further research to understand and mitigate these toxicities would be necessary for any potential clinical development. This review provides a foundational understanding of the pharmacological profile of this compound for researchers in the field.
References
- 1. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Renaissance of Cyclin Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-target immune cell toxicity caused by this compound, a pan-CDK inhibitor, is associated with inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AG-012986 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-012986 is a potent, ATP-competitive, pan-cyclin-dependent kinase (CDK) inhibitor with significant antitumor properties demonstrated in vitro and in vivo.[1][2] It primarily targets cell cycle CDKs, leading to cell cycle arrest and apoptosis in various tumor cell lines.[2][3] These application notes provide detailed protocols for in vitro studies using this compound to assess its effects on cell proliferation, cell cycle progression, and apoptosis.
Mechanism of Action
This compound exerts its biological effects by inhibiting multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[2] Inhibition of these kinases, particularly CDK2 and CDK4, prevents the phosphorylation of the Retinoblastoma protein (Rb).[3] Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, thereby blocking the G1/S phase transition of the cell cycle and inducing cell cycle arrest.[2] Prolonged cell cycle arrest ultimately triggers apoptosis. Additionally, off-target effects, such as the inhibition of the p38 MAPK pathway, have been observed and may contribute to cellular toxicity, particularly in non-proliferating cells like peripheral lymphocytes.[1]
Data Presentation
Kinase Inhibition Profile of this compound
| Kinase Target | Kᵢ (nmol/L) | IC₅₀ (nmol/L) | Selectivity vs. Other Kinases |
| CDK4/cyclin D1 | 9.2 | - | >100-fold selective over many kinases |
| CDK2/cyclin A | 94 | - | - |
| CDK1/cyclin B | 44 | - | - |
| CDK9/cyclin T | - | 4 | - |
| CDK5/p35 | - | 22 | - |
| Calmodulin-dependent kinase II | - | - | ~50-fold selective |
Data compiled from publicly available research.[3]
In Vitro Antiproliferative Activity of this compound
| Cell Line | Origin | p53 Status | Rb Status | IC₅₀ (µmol/L) |
| HCT116 | Colon | Wild-type | Wild-type | <0.1 |
| SW620 | Colon | Mutant | Wild-type | <0.1 |
| A549 | Lung | Wild-type | Wild-type | <0.1 |
| PC-3 | Prostate | Null | Wild-type | <0.1 |
| DU145 | Prostate | Mutant | Wild-type | <0.1 |
| MDA-MB-231 | Breast | Mutant | Wild-type | <0.1 |
| MCF-7 | Breast | Wild-type | Wild-type | <0.1 |
| OVCAR-3 | Ovarian | Mutant | Wild-type | <0.1 |
| U251 | Glioblastoma | Mutant | Wild-type | <0.1 |
| SF-268 | CNS | Mutant | Wild-type | <0.1 |
| K562 | Leukemia | Null | Null | >0.1 |
| RPMI-8226 | Multiple Myeloma | Mutant | Wild-type | <0.1 |
| SR | Leukemia | Wild-type | Wild-type | >0.1 |
| CCRF-CEM | Leukemia | Mutant | Wild-type | <0.1 |
| HL-60(TB) | Leukemia | Null | Null | <0.1 |
| MOLT-4 | Leukemia | Wild-type | Wild-type | <0.1 |
| A498 | Kidney | Mutant | Wild-type | <0.1 |
| CAKI-1 | Kidney | Wild-type | Wild-type | >0.1 |
The average IC₅₀ of this compound against these 18 cell lines was 120 nmol/L.[3]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest (e.g., HCT116, SW620)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. A suggested starting concentration range is 1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells is below 0.5%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Western Blot for Phospho-Rb (Ser795)
This protocol is for detecting the phosphorylation status of Rb at Ser795, a direct downstream target of CDKs inhibited by this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-phospho-Rb (Ser795), Rabbit anti-total Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with varying concentrations of this compound for 8 to 24 hours.[4]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare lysates with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb Ser795) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the phospho-Rb signal to total Rb and the loading control. A dose-dependent decrease in phospho-Rb (Ser795) is expected with this compound treatment.[2]
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining.
Materials:
-
Treated and untreated cells
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Treat cells with this compound at concentrations around the IC₅₀ value for 24 hours.[4]
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G1 phase is the expected outcome.
-
Protocol 4: Apoptosis Detection by TUNEL Assay
This protocol describes the detection of apoptosis via the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Materials:
-
Treated and untreated cells on coverslips or in a 96-well plate
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton X-100 in PBS (Permeabilization Reagent)
-
TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with this compound at 1x and 2x the IC₅₀ for 24 hours.[4]
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 20 minutes at room temperature.
-
-
TUNEL Staining:
-
Wash with deionized water and incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
Wash cells to remove unincorporated nucleotides.
-
-
Nuclear Counterstaining and Imaging:
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips or image the plate using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTP.
-
Mandatory Visualization
References
AG-012986: Application Notes and Protocols for Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-012986 is a potent, multi-targeted cyclin-dependent kinase (CDK) inhibitor with significant anti-proliferative activity across a broad range of cancer cell lines. As an ATP-competitive inhibitor, this compound demonstrates nanomolar potency against several key cell cycle and transcriptional CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1] This comprehensive targeting of CDKs leads to cell cycle arrest, hypophosphorylation of the retinoblastoma protein (Rb), and induction of apoptosis in tumor cells.[2] These characteristics make this compound a valuable tool for cancer research and a potential candidate for further drug development.
This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell research, including its working concentrations, effects on various cell lines, and methodologies for key in vitro assays.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated against a panel of human tumor cell lines, with IC50 values typically in the nanomolar range. The potency of this compound is generally observed to be greater with longer treatment durations, with exposures of 24 hours or more showing significantly more cytotoxic effects than shorter exposures.
| Cell Line | Origin | p53 Status | Rb Status | IC50 (µmol/L) * | Reference |
| HCT116 | Colon Carcinoma | Wild-type | Wild-type | < 0.1 | |
| SW620 | Colon Carcinoma | Mutant | Wild-type | < 0.1 | |
| MV522 | Lung Carcinoma | Mutant | Wild-type | < 0.1 | |
| A549 | Lung Carcinoma | Wild-type | Wild-type | 0.1 - 0.2 | |
| PC-3 | Prostate Carcinoma | Null | Wild-type | < 0.1 | |
| DU145 | Prostate Carcinoma | Mutant | Wild-type | < 0.1 | |
| MCF7 | Breast Carcinoma | Wild-type | Wild-type | 0.1 - 0.2 | |
| MDA-MB-231 | Breast Carcinoma | Mutant | Wild-type | < 0.1 | |
| U-87 MG | Glioblastoma | Wild-type | Wild-type | < 0.1 | |
| SF-268 | Glioblastoma | Mutant | Wild-type | < 0.1 | |
| OVCAR-3 | Ovarian Carcinoma | Mutant | Wild-type | < 0.1 | |
| PANC-1 | Pancreatic Carcinoma | Mutant | Wild-type | 0.1 - 0.2 | |
| BXPC-3 | Pancreatic Carcinoma | Mutant | Wild-type | < 0.1 | |
| RPMI-8226 | Multiple Myeloma | Mutant | Null | > 1.0 | |
| U266B1 | Multiple Myeloma | Mutant | Wild-type | 0.2 - 0.5 | |
| HL-60 | Promyelocytic Leukemia | Null | Null | < 0.1 | |
| K-562 | Chronic Myelogenous Leukemia | Null | Null | < 0.1 | |
| MOLT-4 | Acute Lymphoblastic Leukemia | Wild-type | Wild-type | < 0.1 |
*IC50 values were determined after a 72-hour incubation period with this compound.
Signaling Pathways
This compound primarily exerts its anti-cancer effects by inhibiting cyclin-dependent kinases, which are crucial regulators of the cell cycle. This inhibition leads to the hypophosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor. Hypophosphorylated Rb remains active and binds to E2F transcription factors, preventing the transcription of genes required for the G1 to S phase transition, thereby causing cell cycle arrest. At higher concentrations, this compound can also induce G2/M arrest, consistent with the inhibition of CDK1.[2]
Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.
Additionally, off-target effects of this compound have been observed, notably the inhibition of the p38 MAPK signaling pathway, which may contribute to toxicity in non-proliferating cells such as peripheral blood mononuclear cells (PBMCs).[3][4]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound on cancer cells.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Cell Cycle Analysis (Flow Cytometry)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (TUNEL Assay)
This assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cancer cell line of interest grown on coverslips or in chamber slides
-
This compound stock solution
-
TUNEL assay kit (commercial kits are recommended)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration (e.g., 24-48 hours).
-
Fix and permeabilize the cells according to the TUNEL assay kit manufacturer's instructions. This typically involves treatment with a formaldehyde-based fixative followed by a detergent-based permeabilization solution.
-
Perform the TUNEL reaction by incubating the cells with the reaction mixture containing TdT enzyme and labeled nucleotides.
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect detection method, incubate with the appropriate fluorescently labeled secondary reagent.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Western Blot for Rb Phosphorylation
This protocol is to assess the phosphorylation status of the Retinoblastoma protein.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb (Ser795) and anti-total Rb)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Rb to normalize for protein loading.
Conclusion
This compound is a potent pan-CDK inhibitor that induces cell cycle arrest and apoptosis in a wide variety of cancer cell lines. The provided protocols offer a framework for researchers to investigate the anti-cancer effects of this compound. The working concentration and treatment duration should be optimized for each specific cell line and experimental setup. Careful consideration of the on-target and potential off-target effects will be crucial for the interpretation of experimental results and for guiding future drug development efforts.
References
Application Note: Evaluating the Cytotoxicity of AG-012986 with an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: AG-012986 is identified as a pan-cyclin-dependent kinase (CDK) inhibitor, demonstrating effectiveness against a range of human tumor cell lines.[1] This compound obstructs the cell cycle by inhibiting CDKs, which are essential for cell cycle regulation.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely-used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.
The principle of the MTT assay lies in the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells. This reaction is dependent on the activity of NAD(P)H-dependent oxidoreductase enzymes within metabolically active cells.[3][4] The resulting formazan is then solubilized, and its concentration is measured spectrophotometrically, which correlates with the number of viable cells.
Mechanism of Action of this compound: this compound is a potent, ATP-competitive inhibitor of several cell cycle CDKs, including CDK4, CDK2, and CDK1.[1] By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis.[5] It has shown broad-spectrum antiproliferative activity across various human tumor cell lines.[1] However, it has also been associated with off-target toxicities, such as in immune cells, potentially through the inhibition of other kinases like p38 MAPK.[6]
Experimental Protocol
Materials:
-
This compound
-
Human tumor cell line (e.g., HCT116, SW620)[5]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[7]
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding:
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells and seed them into 96-well plates at a density of 1,000 to 100,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired concentrations.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for a specified period, typically 24, 48, or 72 hours.[8]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[3]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then aspirate.[7]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[7]
-
-
Data Acquisition:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3] A reference wavelength of 630 nm or higher can be used to reduce background noise.
-
The absorbance values are directly proportional to the number of viable cells.
-
Data Presentation:
The results can be summarized in a table to show the effect of different concentrations of this compound on cell viability.
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.50 | 0.12 | 100% |
| 0.01 | 1.35 | 0.10 | 90% |
| 0.1 | 0.90 | 0.08 | 60% |
| 1 | 0.45 | 0.05 | 30% |
| 10 | 0.15 | 0.03 | 10% |
| 100 | 0.08 | 0.02 | 5% |
Note: The data above is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for the this compound MTT assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Off-target immune cell toxicity caused by this compound, a pan-CDK inhibitor, is associated with inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol : Abcam 제품 소개 [dawinbio.com]
- 8. texaschildrens.org [texaschildrens.org]
Application Notes: Probing Retinoblastoma Protein (Rb) Phosphorylation Following AG-012986 Treatment
References
- 1. The Rb Pathway and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation | eLife [elifesciences.org]
- 9. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bu.edu [bu.edu]
- 12. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Cell Cycle Analysis of HCT116 Cells Following Treatment with the Pan-CDK Inhibitor AG-012986
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-012986 is a potent, multi-targeted cyclin-dependent kinase (CDK) inhibitor with activity against CDK1, CDK2, CDK4/6, CDK5, and CDK9.[1] By targeting these key regulators of the cell cycle, this compound can induce cell cycle arrest and apoptosis in various cancer cell lines.[1] Understanding the concentration-dependent effects of this compound on cell cycle progression is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for treating human colorectal carcinoma (HCT116) cells with this compound and subsequently analyzing the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
The mechanism of action of this compound involves the inhibition of CDKs, which are essential for the phosphorylation of the retinoblastoma protein (Rb).[1] Hypophosphorylation of Rb prevents the release of the E2F transcription factor, thereby blocking the transition from the G1 to the S phase of the cell cycle. At lower concentrations, this compound primarily inhibits CDK4/6, leading to a G1 arrest.[1] At higher concentrations, its inhibitory effect on CDK1 becomes more pronounced, resulting in an accumulation of cells in the G2/M phase.[1]
Data Presentation
The following table summarizes the quantitative data on the cell cycle distribution of HCT116 cells after 24 hours of treatment with varying concentrations of this compound. This data is essential for understanding the dose-dependent effects of the compound.
| This compound Concentration (nmol/L) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle Control) | 45 | 35 | 20 |
| 30 | 60 | 25 | 15 |
| 60 | 70 | 20 | 10 |
| 120 | 75 | 15 | 10 |
| 240 | 30 | 10 | 60 |
Note: The quantitative data in this table is based on estimations from the graphical representations in "Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy" by Zhang et al., Mol Cancer Ther 2008;7(4):818–28, as the exact numerical data was not available in the publication or its supplementary materials.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the procedure for culturing HCT116 cells and treating them with this compound.
Materials:
-
HCT116 human colorectal carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Culture: Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the HCT116 cells in 6-well plates at a density that will allow them to reach 50-60% confluency on the day of treatment.
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the final desired concentrations (e.g., 30, 60, 120, and 240 nmol/L).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the treated cells for 24 hours at 37°C and 5% CO2.
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol describes the steps for harvesting, fixing, and staining the this compound-treated cells with propidium iodide for cell cycle analysis.
Materials:
-
Treated HCT116 cells from the previous protocol
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
RNase A solution (100 μg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 μg/mL PI in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Harvesting:
-
Aspirate the treatment medium from the wells.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to a final volume of approximately 1 mL.
-
Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C in 70% ethanol for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the more buoyant fixed cells.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 50 μL of RNase A solution and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.
-
Add 400 μL of PI staining solution to the cell suspension.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events per sample.
-
Use a dot plot of PI-Area versus PI-Width to gate out doublets and clumps.
-
Analyze the PI signal on a linear scale to generate a histogram of DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on cell cycle progression.
Caption: Experimental workflow for cell cycle analysis after this compound treatment.
References
Preparation of AG-012986 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of AG-012986, a potent pan-cyclin-dependent kinase (CDK) inhibitor. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Introduction to this compound
This compound is a small molecule inhibitor that targets multiple cyclin-dependent kinases, playing a critical role in cell cycle regulation. Its ability to induce cell cycle arrest and apoptosis makes it a valuable tool in cancer research and drug development. Proper preparation of stock solutions is the first and a critical step in any in vitro or in vivo study.
This compound Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and handling.
| Property | Value | Reference |
| Molecular Weight | 459.51 g/mol | [1] |
| CAS Number | 486414-35-1 | [2] |
| Appearance | Crystalline solid | |
| Solubility in DMSO | 100 mg/mL (217.62 mM) | [2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common concentration for initial stock solutions, which can then be further diluted to working concentrations.
Materials
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Sonicator
Procedure
-
Aseptic Technique: Perform all steps under a laminar flow hood or in a clean, designated area to minimize contamination.
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.595 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 459.51 g/mol x 1000 mg/g = 4.595 mg
-
-
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.
-
Cap the tube tightly.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If necessary, sonicate the solution for 5-10 minutes to aid in complete solubilization.[2]
-
-
Aliquoting:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
-
Storage:
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Properly label all tubes with the compound name, concentration, date of preparation, and solvent.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a pan-CDK inhibitor, targeting multiple cyclin-dependent kinases that are key regulators of the cell cycle. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Caption: this compound inhibits CDKs, leading to cell cycle arrest and apoptosis.
Stock Solution Preparation Workflow
The following diagram illustrates the key steps involved in the preparation of an this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Troubleshooting & Optimization
Technical Support Center: AG-012986 Off-Target Effects in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the off-target effects of the pan-CDK inhibitor, AG-012986, in primary cell experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound in primary cells.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Unexpectedly high cytotoxicity in non-proliferating primary immune cells (e.g., T-cells, PBMCs). | Off-target inhibition of the p38 MAPK signaling pathway. this compound has been shown to induce caspase-dependent apoptosis in primary human immune cells through a mechanism independent of its CDK-inhibitory activity. This toxicity is linked to the inhibition of p38 MAPK phosphorylation, which is crucial for the survival of these cells.[1][2] | a. Confirm p38 MAPK pathway inhibition: Perform a Western blot to assess the phosphorylation status of p38 MAPK in your this compound-treated primary immune cells compared to a vehicle control. A decrease in phospho-p38 levels would support this off-target effect. b. T-cell receptor (TCR) co-stimulation: It has been reported that acute stimulation of T-cells through the TCR can decouple the off-target toxicity from the on-target cell cycle inhibition.[1][2] Consider co-treating your T-cells with a TCR agonist (e.g., anti-CD3/CD28 antibodies) to potentially rescue them from apoptosis while still observing the effects of CDK inhibition. c. Use a more selective CDK inhibitor: If the experimental goal is solely to inhibit CDKs without affecting the p38 MAPK pathway, consider using a more selective CDK4/6 inhibitor, as pan-CDK inhibitors are more prone to off-target toxicities.[3] |
| 2. Observed neurotoxicity, retinal, or peripheral nerve cell death in primary neuronal cultures. | Potential off-target effects on kinases crucial for neuronal survival. In vivo studies in mice have demonstrated that this compound can cause retinal and peripheral nerve toxicity.[4][5] The exact mechanism is not fully elucidated but may be related to the inhibition of other kinases like CDK5 or CDK11, which are involved in neuronal processes.[5][6][7] | a. Perform a dose-response curve: Determine the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., inhibition of proliferation in neuroblastoma cells) while minimizing toxicity in your primary neuronal cells. b. Assess apoptosis: Use a TUNEL assay or Annexin V/PI staining to confirm if the observed cell death is apoptotic, which is consistent with the in vivo findings.[4] c. Evaluate CDK5 and CDK11 expression: Characterize the expression levels of CDK5 and CDK11 in your primary neuronal cell model. High expression of these kinases could indicate a higher susceptibility to off-target toxicity from this compound.[6] |
| 3. Lack of expected anti-proliferative effect in primary cancer cells. | a. Insufficient duration of treatment: The anti-proliferative potency of this compound has been shown to be dependent on the duration of treatment, with significantly reduced efficacy observed with treatment times of less than 24 hours.[8] b. Primary cell resistance: Primary cells can be more resistant to drug treatment compared to immortalized cell lines due to various intrinsic factors. | a. Extend treatment duration: For colony-forming assays or proliferation assays, ensure that the treatment duration is at least 24 hours to observe the full effect of the compound.[8] b. Verify on-target activity: Confirm that this compound is engaging its intended targets in your primary cells by assessing the phosphorylation status of the retinoblastoma protein (Rb) at Ser795. A decrease in p-Rb (Ser795) indicates successful CDK inhibition.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound in primary cells?
A1: The two major off-target effects reported for this compound are:
-
Toxicity in primary human immune cells: this compound can cause rapid, caspase-driven apoptosis in non-proliferating peripheral blood mononuclear cells (PBMCs) and T-cells. This is believed to be caused by the inhibition of the p38 MAPK signaling pathway, which is essential for their survival.[1][2]
-
Retinal and peripheral nerve toxicity: In vivo studies in mice have shown that this compound can lead to retinal degeneration and axonal degeneration in sciatic nerves.[4][5] The underlying mechanism for this neurotoxicity is not fully understood but may be linked to the inhibition of other kinases such as CDK5 or CDK11, which play roles in neuronal function and survival.[5][6][7]
Q2: How does this compound's off-target toxicity in immune cells relate to its on-target CDK inhibition?
A2: The toxicity in non-proliferating immune cells is considered an off-target effect because these cells are largely not dependent on cell cycle CDKs for survival.[1][2] The intended pharmacology of this compound is to inhibit cell proliferation by targeting CDKs. However, in quiescent immune cells, the observed toxicity is due to the unintended inhibition of other survival pathways, specifically the p38 MAPK pathway.[1] Interestingly, stimulating T-cells through the T-cell receptor can rescue them from this off-target apoptosis while still maintaining the on-target inhibition of cell division.[1][2]
Q3: What is the kinase selectivity profile of this compound?
A3: this compound is a pan-CDK inhibitor with potent activity against several cyclin-dependent kinases. While it shows selectivity for CDKs over some other kinases, it is not entirely specific. The table below summarizes the available data on its inhibitory activity.
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | Activity (Ki in nmol/L) |
| On-Target CDKs | |
| CDK4/cyclin D1 | 9.2 |
| CDK1/cyclin B | 44 |
| CDK2/cyclin A | 94 |
| Other Kinases (Off-Target Potential) | |
| Calmodulin-dependent kinase II | ~460 (estimated ~50-fold less potent than CDK4) |
| ERK2 | >1,000 |
| PKC | >1,000 |
| FAK | >1,000 |
| Cyclic AMP-dependent PK | >10,000 |
| Chk1 | >10,000 |
| JNK | >10,000 |
| c-Src TK | >10,000 |
| VEGF RTK | >10,000 |
| P-FGF RTK | >10,000 |
| P-LCK TK | >10,000 |
| P-IRK RTK | >10,000 |
Data compiled from published literature. Note that a comprehensive public kinase panel screening data for this compound is limited.
Table 2: Cellular Activity of this compound in Human Tumor Cell Lines
| Cell Line | Origin | IC50 (nmol/L) |
| HCT116 | Colon | <100 |
| SW620 | Colon | <100 |
| A549 | Lung | <100 |
| PC3 | Prostate | <100 |
| DU145 | Prostate | <100 |
| U87-MG | Glioblastoma | <100 |
| SF-763 | CNS | <100 |
| OVCAR-3 | Ovarian | <100 |
| SK-OV-3 | Ovarian | <100 |
| IGROV1 | Ovarian | <100 |
| A431 | Skin | <100 |
| MDA-MB-231 | Breast | <100 |
| MDA-MB-435 | Breast | <100 |
| T47D | Breast | <100 |
| BxPC-3 | Pancreas | 100 - 200 |
| AsPC-1 | Pancreas | >200 |
| Panc-1 | Pancreas | >200 |
| MIA PaCa-2 | Pancreas | >200 |
The average IC50 across 18 cell lines was 120 nmol/L.
Experimental Protocols
1. Protocol for Assessing Cytotoxicity in Primary Immune Cells using Annexin V/PI Staining
-
Objective: To quantify apoptosis and necrosis in primary immune cells (e.g., PBMCs) treated with this compound.
-
Materials:
-
Isolated primary human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
-
-
Procedure:
-
Seed primary PBMCs at a density of 1 x 106 cells/mL in a 24-well plate.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and then resuspend them in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each 100 µL of cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
2. Protocol for Evaluating p38 MAPK Pathway Inhibition by Western Blot
-
Objective: To determine if this compound inhibits the phosphorylation of p38 MAPK in primary T-cells.
-
Materials:
-
Isolated primary human T-cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Treat primary T-cells with this compound at the desired concentration and for the desired time.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
3. Protocol for Detecting Apoptosis by TUNEL Assay in Retinal Explants
-
Objective: To identify apoptotic cells in retinal tissue treated with this compound.
-
Materials:
-
Postnatal rat or mouse retinal explants
-
Culture medium
-
This compound
-
4% Paraformaldehyde (PFA)
-
TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit
-
DAPI nuclear stain
-
Fluorescence microscope
-
-
Procedure:
-
Culture retinal explants in the presence of this compound or vehicle control for the desired duration.[9]
-
Fix the retinal explants in 4% PFA.
-
Process the tissue for cryosectioning or whole-mount staining according to the TUNEL kit manufacturer's instructions.
-
Permeabilize the tissue sections with proteinase K or a similar reagent.
-
Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber.
-
Stop the reaction and wash the sections.
-
Counterstain the nuclei with DAPI.
-
Mount the sections and visualize them using a fluorescence microscope. TUNEL-positive nuclei will indicate apoptotic cells.
-
Mandatory Visualizations
References
- 1. Off-target immune cell toxicity caused by this compound, a pan-CDK inhibitor, is associated with inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Differential expression of cyclin-dependent kinases in the adult human retina in relation to CDK inhibitor retinotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating AG-012986 Induced Neurotoxicity In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering neurotoxicity with the pan-CDK inhibitor, AG-012986, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, multitargeted cyclin-dependent kinase (CDK) inhibitor. Its primary mechanism of action is the inhibition of a range of CDKs, including CDK1, CDK2, CDK4/6, CDK5, and CDK9.[1] By inhibiting these kinases, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis, which underlies its anti-tumor activity.[1]
Q2: What are the known neurotoxic effects of this compound?
A2: Preclinical studies have revealed that this compound can induce neurotoxicity. In vivo studies in mice have shown retinal and peripheral nerve toxicity.[2] In vitro studies on retinal cells also demonstrated dose-dependent disruption of retinal integrity. The neurotoxicity observed may be due to the unique profile of CDK inhibition or off-target effects.[2]
Q3: What is the hypothesized mechanism of this compound-induced neurotoxicity?
A3: The neurotoxicity of this compound is thought to be, at least in part, an off-target effect and not solely driven by its intended pharmacology of cell cycle inhibition. One proposed mechanism involves the inhibition of upstream kinases in the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for neuronal survival. Impaired p38 MAPK signaling can lead to apoptosis in neuronal cells. Additionally, inhibition of CDK5, which is vital for neuronal development and function, and CDK11, which is expressed in photoreceptor cells, may contribute to the observed neurotoxicity.[3]
Q4: Are there any general strategies to mitigate drug-induced neurotoxicity in vitro?
A4: Yes, several general strategies can be employed to mitigate drug-induced neurotoxicity in vitro. These include:
-
Co-treatment with neuroprotective agents: Utilizing compounds known to promote neuronal survival, such as antioxidants, growth factors, or inhibitors of specific apoptotic pathways.
-
Modulation of signaling pathways: If the mechanism of toxicity is known or hypothesized, targeting specific signaling pathways with agonists or antagonists can be a viable strategy. For instance, if a drug is found to inhibit a pro-survival pathway, activating that pathway through other means could be protective.
-
Optimization of experimental conditions: Adjusting factors like cell density, media composition, and exposure time can sometimes reduce non-specific toxicity.
-
Use of more complex in vitro models: Employing 3D cell cultures or co-culture systems with glial cells can sometimes provide a more physiologically relevant environment and alter the toxicological profile of a compound.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Higher than expected neuronal cell death at low concentrations of this compound. | 1. High sensitivity of the neuronal cell line. 2. Off-target effects of this compound. 3. Suboptimal culture conditions. | 1. Perform a detailed dose-response curve to determine the precise IC50 for your specific cell line. 2. Investigate the involvement of the p38 MAPK pathway by co-treating with a p38 MAPK activator. 3. Ensure optimal cell culture conditions (e.g., appropriate media supplements, cell density). |
| Inconsistent results in neurotoxicity assays. | 1. Variability in cell health and passage number. 2. Inconsistent drug preparation and storage. 3. Assay-specific variability. | 1. Use cells within a consistent and low passage number range. Regularly assess cell health and morphology. 2. Prepare fresh solutions of this compound for each experiment from a validated stock. Store stock solutions appropriately. 3. Include appropriate positive and negative controls in every assay. Ensure consistent incubation times and reagent concentrations. |
| Difficulty in distinguishing between general cytotoxicity and specific neurotoxicity. | 1. This compound is a pan-CDK inhibitor and can induce apoptosis in any dividing cell. 2. The chosen endpoint may not be specific to neuronal health. | 1. Compare the cytotoxic effects of this compound on your neuronal model with a non-neuronal, rapidly dividing cell line. 2. Utilize neuron-specific markers and functional assays, such as neurite outgrowth assays or analysis of synaptic protein expression, in addition to general viability assays. |
| Failure to rescue neurotoxicity with a potential mitigator. | 1. The chosen mitigator does not target the primary toxicity pathway. 2. Insufficient concentration or duration of the mitigator treatment. 3. The neurotoxic effect is irreversible. | 1. Based on the hypothesized mechanism, consider testing mitigators targeting different pathways (e.g., pan-caspase inhibitors if apoptosis is confirmed). 2. Perform a dose-response and time-course experiment for the mitigating agent. 3. Conduct time-course experiments to determine the point of no return for this compound-induced toxicity. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 / Ki (nmol/L) | Notes |
| CDK1/cyclin B | 44 (Ki) | Cell cycle CDK |
| CDK2/cyclin A | 94 (Ki) | Cell cycle CDK |
| CDK4/cyclin D1 | 9.2 (Ki) | Cell cycle CDK |
| CDK5/p35 | 22 (IC50) | Primarily active in postmitotic neurons |
| CDK9/cyclin T | 4 (IC50) | Transcriptional CDK |
Data sourced from Zhang et al., 2008.[6]
Table 2: Antiproliferative Activity of this compound in Human Tumor Cell Lines
| Cell Line | Average IC50 (nmol/L) |
| 18 Human Tumor Cell Lines | 120 |
In 13 of the 18 cell lines, the IC50 was <100 nmol/L.[6]
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Neurotoxicity
This protocol outlines a basic workflow to quantify the neurotoxic effects of this compound on a neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons).
Materials:
-
Neuronal cell line of choice
-
Appropriate cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or LDH release assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate (if necessary) according to your standard protocol.
-
Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium. Also, prepare a vehicle control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using your chosen assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Mitigation of this compound-Induced Neurotoxicity using a p38 MAPK Activator
This protocol is designed to test the hypothesis that activating the p38 MAPK pathway can mitigate the neurotoxicity of this compound.
Materials:
-
All materials from Protocol 1
-
A known p38 MAPK activator (e.g., Anisomycin, used at a low, non-toxic concentration)
-
Antibodies for Western blotting: anti-phospho-p38, anti-total-p38, anti-cleaved-caspase-3, and anti-β-actin.
Procedure:
-
Co-treatment Setup: Follow steps 1-3 from Protocol 1. In addition to the this compound treatment groups, include groups that are co-treated with a fixed, non-toxic concentration of the p38 MAPK activator and the serial dilutions of this compound. Include a control group with the p38 MAPK activator alone.
-
Incubation and Viability Assessment: Follow steps 4 and 5 from Protocol 1.
-
Protein Extraction and Western Blotting (for mechanistic validation): a. In a separate experiment using larger culture dishes (e.g., 6-well plates), treat cells with this compound, the p38 MAPK activator, and the co-treatment for a shorter duration (e.g., 6-12 hours). b. Lyse the cells and extract total protein. c. Perform SDS-PAGE and Western blotting to analyze the levels of phospho-p38, total p38, and cleaved caspase-3. Use β-actin as a loading control.
-
Data Analysis: a. Compare the IC50 values of this compound in the presence and absence of the p38 MAPK activator. A significant increase in the IC50 in the co-treatment group suggests mitigation. b. Analyze the Western blot data to confirm that the p38 MAPK activator increases p38 phosphorylation and to assess if co-treatment reduces the levels of the apoptotic marker, cleaved caspase-3, induced by this compound.
Visualizations
Caption: Hypothesized signaling pathway of this compound-induced neurotoxicity.
Caption: General experimental workflow for assessing and mitigating neurotoxicity.
Caption: Troubleshooting flowchart for unexpected this compound neurotoxicity.
References
- 1. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential expression of cyclin-dependent kinases in the adult human retina in relation to CDK inhibitor retinotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]
- 6. aacrjournals.org [aacrjournals.org]
Troubleshooting AG-012986 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with the pan-CDK inhibitor, AG-012986, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, multi-targeted inhibitor of cyclin-dependent kinases (CDKs).[1] It is active against CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] By inhibiting these key regulators of the cell cycle, this compound can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][2] Its ability to block the proliferation of a wide range of tumor cell lines has made it a subject of interest in cancer research.[1]
Q2: I've observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecules like this compound in aqueous solutions like cell culture media is a frequent challenge. The primary reasons include:
-
Low Aqueous Solubility: this compound, like many kinase inhibitors, is a hydrophobic molecule with limited solubility in water-based solutions.[3]
-
"Solvent Shock": When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution, forming a precipitate.[3]
-
High Final Concentration: The intended final concentration of this compound in your experiment may exceed its solubility limit in the specific cell culture medium being used.
-
Improper Dissolution: The initial dissolution of the this compound powder in the stock solvent may have been incomplete.
Q3: What are the consequences of this compound precipitation in my experiments?
The formation of a precipitate can significantly impact the validity and reproducibility of your experimental results:
-
Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower than intended, leading to unreliable data.
-
Cellular Toxicity: The solid particles of the precipitate can have cytotoxic effects on cells that are independent of the pharmacological activity of the inhibitor.
-
Assay Interference: Precipitate can interfere with various assays, particularly those involving light microscopy or absorbance/fluorescence readings.
Q4: How can I prevent this compound from precipitating in my cell culture media?
Several strategies can be employed to prevent precipitation:
-
Proper Stock Solution Preparation: Ensure the compound is fully dissolved in the stock solvent. The use of fresh, anhydrous DMSO is recommended.[2] Sonication can aid in dissolving the compound.[3]
-
Intermediate Dilution Steps: Avoid adding the concentrated DMSO stock directly to your final volume of media. Instead, perform one or more intermediate dilution steps in a smaller volume of media or a serum-free medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Control Final DMSO Concentration: It is a standard practice to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, as higher concentrations can be toxic to cells.
-
Pre-warming the Media: Adding the inhibitor solution to pre-warmed (e.g., 37°C) media can sometimes improve solubility.
-
pH of the Media: While less common for many inhibitors, significant shifts in the pH of the culture medium can affect the solubility of some compounds.[3]
Data Presentation
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Weight | 459.51 g/mol | [2] |
| Formula | C₂₂H₂₃F₂N₅O₂S | [2] |
| Appearance | White to off-white solid | [2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Table 2: In Vitro Activity of this compound
| Target | Activity Type | Value (nM) | Source |
| CDK1/cyclin B | Kᵢ | 44 | [2] |
| CDK2/cyclin A | Kᵢ | 94 | [2] |
| CDK4 | Kᵢ | 9.2 | [2] |
| CDK5/p35 | IC₅₀ | 22 | [2] |
| CDK9/Cyclin T | IC₅₀ | 4 | [2] |
Experimental Protocols
Recommended Protocol for Preparing this compound Working Solutions
This protocol is designed to minimize the risk of precipitation.
1. Preparation of a 10 mM Stock Solution in DMSO:
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 459.51 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, use a bath sonicator for short intervals to aid dissolution.[3]
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[2]
-
2. Preparation of the Final Working Solution in Cell Culture Media (Example for a 10 µM final concentration):
-
Materials: 10 mM this compound stock solution, sterile complete cell culture medium, sterile conical tubes.
-
Procedure:
-
Warm the required volume of complete cell culture medium to 37°C.
-
Intermediate Dilution (Crucial Step): In a sterile conical tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed complete media. Gently pipette up and down to mix. This creates a 100 µM intermediate solution.
-
Final Dilution: Add the desired volume of the 100 µM intermediate solution to the final volume of pre-warmed complete media to achieve your target concentration (e.g., for 10 mL of a 10 µM final solution, add 1 mL of the 100 µM intermediate solution to 9 mL of media).
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
-
Mandatory Visualizations
Caption: this compound inhibits multiple CDKs, blocking cell cycle progression.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
Optimizing AG-012986 dosage for minimal toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AG-012986. The information is designed to help optimize dosage for minimal toxicity while maintaining anti-tumor efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pan-cyclin-dependent kinase (CDK) inhibitor.[1][2] Its primary mechanism of action is the inhibition of multiple CDKs, including CDK1, CDK2, CDK4/6, CDK5, and CDK9.[1][3] This inhibition leads to the hypophosphorylation of the retinoblastoma protein (Rb), which in turn causes cell cycle arrest and apoptosis in cancer cells.[1][3]
Q2: What are the known toxicities associated with this compound?
Preclinical studies have identified several key toxicities associated with this compound administration:
-
Hematological Toxicity: Rapid, bone-marrow-independent white blood cell toxicity has been observed.[2][4]
-
Immunosuppression: There is a potential for both acute and delayed immunosuppression.[2][4]
-
Neurotoxicity: Retinal and peripheral nerve toxicity, including axonal degeneration, have been reported in mice.[5]
Q3: Is the toxicity of this compound solely due to its on-target CDK inhibition?
No, the toxicity of this compound, particularly in non-proliferating immune cells, is believed to be due to an off-target mechanism.[2][4] This off-target effect is associated with the inhibition of the p38 MAPK signaling pathway, leading to caspase-dependent apoptosis in T-cells.[2][4]
Q4: How does the duration of this compound exposure affect its efficacy and toxicity?
In vivo studies have shown that the anti-tumor efficacy of this compound correlates more with the duration of exposure to minimally effective plasma levels rather than with maximal drug plasma levels (Cmax).[1] This suggests that continuous infusion or frequent dosing schedules may be more effective and could potentially allow for lower, less toxic doses.
Troubleshooting Guide
Issue 1: High levels of immune cell death are observed in my in vitro/in vivo experiments.
-
Possible Cause: This is a known off-target toxicity of this compound, likely due to the inhibition of the p38 MAPK pathway in immune cells.[2][4]
-
Troubleshooting Steps:
-
Dose Reduction: Lower the concentration of this compound to the lowest effective dose for your cancer cell line of interest.
-
Exposure Time: For in vitro experiments, colony-forming assays have shown that the potency of this compound decreases with treatment times of less than 24 hours.[1] Consider shorter exposure times to minimize immune cell toxicity while still impacting cancer cell proliferation.
-
T-cell Activation: In preclinical models, acute stimulation of T-cells through the T-cell receptor decreased the toxicity of this compound while maintaining its anti-proliferative effects.[2][4] While not always feasible, this finding points to the specific vulnerability of resting lymphocytes.
-
Issue 2: Inconsistent anti-tumor efficacy is observed in animal models.
-
Possible Cause: The dosing regimen may not be optimized for sustained exposure. Efficacy is more dependent on the duration of exposure than peak concentration.[1]
-
Troubleshooting Steps:
-
Dosing Regimen: Compare bolus intraperitoneal (i.p.) injections with continuous subcutaneous (s.c.) infusion via minipumps. Studies have shown that s.c. minipumps providing a lower, continuous dose can be more effective than higher-dose bolus injections.[1][6]
-
Dosing Frequency: If using i.p. injections, increasing the dosing frequency (e.g., twice daily vs. once daily) with a lower total daily dose may improve efficacy.[6]
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies in your animal model to determine the plasma concentration over time for different dosing regimens. Aim for a regimen that maintains a plasma concentration above the minimally effective level for the longest duration.
-
Issue 3: Signs of neurotoxicity (e.g., altered gait, visual impairment) are observed in animal models.
-
Possible Cause: this compound has been shown to induce retinal and peripheral nerve toxicity.[5]
-
Troubleshooting Steps:
-
Dose and Duration Reduction: This toxicity may be dose- and duration-dependent. Reduce the daily dose and/or the total number of treatment days.
-
Histopathological Analysis: At the end of the study, perform histological analysis of the retina and sciatic nerves to assess for neuronal degeneration.
-
Consider Alternative Models: If toxicity persists even at sub-optimal efficacy doses, consider whether the chosen animal model is particularly sensitive to this off-target effect.
-
Data and Protocols
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | IC50 (nmol/L) |
| 14 of 18 Tumor Cell Lines | < 100 |
Source:[1]
Table 2: In Vivo Dosing Regimen Comparison in COLO205 Xenograft Model
| Dosing Regimen | Total Dose (mg/kg) | Tumor Growth Inhibition (%) |
| 20 mg/kg/day for 12 days (i.p. bolus) | 240 | 71.3 |
| 40 mg/kg/day for 8 days (i.p. bolus) | 320 | 45.8 |
| 20 mg/kg twice daily for 8 days (i.p. bolus) | 320 | 47.1 |
| 20 mg/kg/day for 14 days (s.c. minipump) | 280 | 77.1 |
| 40 mg/kg/day for 7 days (s.c. minipump) | 280 | 47.9 |
Source:[6]
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed tumor cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug solutions to the cells and incubate for 72 hours.
-
Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®, MTS) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance and normalize the data to vehicle-treated control cells. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for Rb Phosphorylation
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for 8 to 24 hours.[3]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-Rb (Ser795) overnight at 4°C.[1] Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against total Rb or a housekeeping protein (e.g., β-actin) as a loading control.
Visualizations
References
- 1. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target immune cell toxicity caused by this compound, a pan-CDK inhibitor, is associated with inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: AG-012986 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to AG-012986, a pan-cyclin-dependent kinase (CDK) inhibitor, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, multi-targeted cyclin-dependent kinase (CDK) inhibitor with activity against CDK1, CDK2, CDK4/6, CDK5, and CDK9.[1] Its primary mechanism of action is to block the phosphorylation of the retinoblastoma protein (Rb) by these CDKs.[1] This inhibition prevents the release of E2F transcription factors, leading to cell cycle arrest, primarily at the G1/S transition, and subsequent apoptosis in cancer cells.[1][2]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, resistance to CDK inhibitors, in general, can arise through various mechanisms. These can be broadly categorized as:
-
Target Alterations: Mutations in the CDK genes (e.g., CDK2, CDK4, CDK6) that prevent this compound from binding effectively.
-
Bypass Pathways: Upregulation of alternative signaling pathways that promote cell cycle progression independently of the targeted CDKs. A common mechanism is the activation of pathways that lead to the phosphorylation of Rb by other kinases or the activation of downstream cell cycle components.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) or MRP1 (ABCC1), which actively pump the drug out of the cell, reducing its intracellular concentration.[3][4]
-
Altered Drug Metabolism: Changes in the expression or activity of enzymes that metabolize this compound, leading to its inactivation.[5]
-
Epigenetic Modifications: Alterations in DNA methylation or histone modification that lead to changes in the expression of genes involved in drug sensitivity or resistance.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The development of resistance should be confirmed by quantifying the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.[6] This is typically done using a cell viability assay.
Troubleshooting Guide
Issue: I'm observing a loss of this compound efficacy in my experiments.
This guide will help you determine if you are observing true biological resistance or if an experimental artifact is the cause.
| Question | Possible Cause | Suggested Action |
| Have you recently thawed a new vial of cells? | Cell line heterogeneity or contamination. | Test a fresh, early-passage vial of the parental cell line to confirm its sensitivity to this compound. Perform cell line authentication. |
| Is your this compound stock solution fresh and properly stored? | Degradation of the compound. | Prepare a fresh stock solution of this compound and repeat the experiment. Ensure proper storage conditions as per the manufacturer's instructions. |
| Are your cell seeding densities consistent across experiments? | Cell density can affect drug response.[7] | Optimize and maintain a consistent cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase when treated.[7] |
| Is the incubation time with the drug consistent? | The potency of this compound can be dependent on the duration of treatment.[1] | Ensure a consistent and adequate incubation time with the drug in all assays. A minimum of 48-72 hours is often required to observe significant effects on cell viability. |
| Have you confirmed the expected cellular effects of this compound in your sensitive cells? | Incorrect assay conditions or cell line-specific insensitivity. | Perform control experiments to confirm that this compound induces cell cycle arrest and apoptosis in your sensitive parental cell line. This can be done through flow cytometry for cell cycle analysis and Western blotting for markers of apoptosis (e.g., cleaved PARP). |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate this compound resistance.
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol determines the concentration of this compound required to inhibit the growth of cells by 50%.
Materials:
-
Parental (sensitive) and suspected resistant cancer cell lines
-
Complete growth medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Hypothetical Data:
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 50 | 1 |
| Resistant Clone 1 | 500 | 10 |
| Resistant Clone 2 | 1200 | 24 |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
Parental and resistant cells
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Methodology:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at a concentration equivalent to the IC50 of the parental cells for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Expected Results:
-
Sensitive Cells: Treatment with this compound should lead to an accumulation of cells in the G1 phase of the cell cycle.
-
Resistant Cells: The cell cycle distribution in resistant cells should be largely unaffected by the same concentration of this compound.
Protocol 3: Western Blot Analysis of Key Proteins
This protocol examines the expression and phosphorylation status of proteins involved in the this compound signaling pathway and potential resistance mechanisms.
Materials:
-
Parental and resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser795), anti-total Rb, anti-CDK2, anti-CDK4, anti-CDK6, anti-Cyclin D1, anti-Cyclin E, anti-p21, anti-p27, anti-MDR1/ABCB1, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Treat parental and resistant cells with this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Hypothetical Protein Expression Data:
| Protein | Parental (Sensitive) | Resistant Clone 1 | Potential Interpretation |
| p-Rb (Ser795) (after this compound) | Decreased | No change | Resistant cells bypass the need for CDK4/6 for Rb phosphorylation. |
| Cyclin E | Baseline | Increased | Upregulation of Cyclin E/CDK2 activity can drive cell cycle progression. |
| MDR1/ABCB1 | Low | High | Increased drug efflux is a likely resistance mechanism. |
| p27 | Increased (after this compound) | No change | Loss of cell cycle inhibitor induction. |
Visualizations
Signaling Pathway of this compound and Potential Resistance Mechanisms
Caption: this compound inhibits CDK4/6 and CDK2, preventing Rb phosphorylation and blocking the G1/S transition. Resistance can emerge through bypass kinase activation, increased drug efflux via MDR1, or mutations in the CDK targets.
Experimental Workflow for Investigating this compound Resistance
Caption: A workflow for investigating this compound resistance, from initial observation to functional validation of potential molecular mechanisms.
References
- 1. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
Interpreting unexpected results with AG-012986
Technical Support Center: AG-012986
Introduction: this compound is a potent, ATP-competitive, pan-cyclin-dependent kinase (CDK) inhibitor with activity against CDK1, CDK2, CDK4, CDK5, and CDK9.[1][2] It was developed as an anti-cancer agent due to its ability to induce cell cycle arrest and apoptosis in various tumor cell lines.[1][3] However, its development was halted due to unexpected toxicities observed in preclinical studies, including retinal, peripheral nerve, and white blood cell toxicities.[4][5][6] These off-target effects highlight the complexity of using multi-targeted kinase inhibitors in research.[4][7]
This guide is designed to help researchers interpret unexpected results and troubleshoot experiments involving this compound.
Troubleshooting Guides
This section addresses specific unexpected outcomes in a question-and-answer format.
Q1: Why is this compound not inhibiting proliferation in my cancer cell line, even though it expresses CDKs?
Possible Causes & Troubleshooting Steps:
-
Compound Inactivity:
-
Action: Verify the integrity of the compound. Confirm proper storage conditions (typically -20°C, desiccated) and prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Rationale: Small molecule inhibitors can degrade over time, especially with improper storage or repeated freeze-thaw cycles.
-
-
Sub-optimal Assay Conditions:
-
Cell Line-Specific Resistance:
-
Action: Confirm target expression and activity. Use Western blotting to verify the expression of key CDKs (CDK2, CDK4) and the phosphorylation status of the Retinoblastoma protein (Rb) at Ser795, a direct substrate of CDK4. A lack of pRb reduction upon treatment suggests a failure of target engagement.
-
Rationale: The antiproliferative activity of this compound is associated with dose-dependent hypophosphorylation of Rb.[1][3]
-
-
Compensatory Signaling Pathways:
-
Action: Investigate the activation of alternative survival pathways. Cancer cells can sometimes bypass the inhibition of one pathway by upregulating another.
-
Rationale: Cellular signaling networks can be rewired to evade drug action, a common mechanism of resistance to kinase inhibitors.[8]
-
Troubleshooting Workflow: Lack of Efficacy
Caption: A logical workflow for troubleshooting the lack of antiproliferative effect of this compound.
Q2: I'm observing high toxicity in non-proliferating cells or at very low concentrations. Is this an off-target effect?
Possible Causes & Troubleshooting Steps:
-
Known Off-Target Activity:
-
Action: Be aware of the known off-target profile of this compound. It has been documented to cause apoptosis in non-proliferating peripheral blood mononuclear cells (PBMCs) and T-cells.[4][6] This toxicity is believed to be independent of its CDK inhibition and may involve impairment of the p38 MAPK signaling pathway.[4][6]
-
Rationale: Preclinical studies were halted in part due to rapid white blood cell toxicity, indicating potent off-target effects on immune cells.[4][6]
-
-
Solvent Toxicity:
-
Action: Run a vehicle control experiment using the same concentration of DMSO (or other solvent) used for the highest concentration of this compound.
-
Rationale: High concentrations of DMSO can be toxic to some cell lines.
-
-
Assay-Specific Artifacts:
-
Action: Use an orthogonal method to confirm cell death. For example, if you observe a drop in cell viability with an MTT assay (which measures metabolic activity), confirm it with a method that directly measures cell number (e.g., crystal violet staining) or apoptosis (e.g., Annexin V/PI staining).
-
Rationale: A compound can inhibit metabolic activity without necessarily causing cell death, leading to a misinterpretation of MTT results.
-
Signaling Pathway: PDGFR and Downstream Effectors
While this compound is primarily known as a pan-CDK inhibitor, understanding related growth factor signaling pathways is crucial as they are often dysregulated in the same cancers. Platelet-Derived Growth Factor Receptor (PDGFR) signaling is a key pathway involved in cell proliferation and migration.[9][10]
Caption: Simplified diagram of the PDGFR signaling cascade leading to cell proliferation and survival.
Frequently Asked Questions (FAQs)
-
Q: What is the recommended solvent and storage condition for this compound?
-
A: this compound should be dissolved in DMSO to create a stock solution. For long-term storage, the solid compound and stock solution should be stored at -20°C, protected from light and moisture.
-
-
Q: How do I determine the optimal working concentration for my cell line?
-
A: Perform a dose-response experiment. Test a wide range of concentrations (e.g., from 1 nM to 10 µM) in a cell viability or proliferation assay (e.g., MTT, SRB, or CellTiter-Glo) with a 48-72 hour incubation period. The IC50 (half-maximal inhibitory concentration) can then be calculated. The average IC50 across 18 human tumor cell lines was reported to be 120 nM.[11]
-
-
Q: What are essential positive and negative controls for an experiment with this compound?
-
A:
-
Negative Control: A vehicle control (e.g., DMSO) at the same final concentration used to dissolve the inhibitor.
-
Positive Control (for CDK inhibition): A well-characterized CDK inhibitor like Flavopiridol or R-roscovitine can be used for comparison.[11]
-
Positive Control (for assay): A general cytotoxic agent like Staurosporine can be used to ensure the cell death/viability assay is working correctly.
-
-
Data & Protocols
Table 1: Kinase Inhibitory Profile of this compound
This table summarizes the inhibitory activity (Ki or IC50) of this compound against various cyclin-dependent and other kinases. This data helps in understanding its potency and selectivity.
| Kinase Target | Enzyme/Complex | Kᵢ (nmol/L) | IC₅₀ (nmol/L) | Selectivity vs. CDK4 |
| Cell Cycle CDKs | ||||
| CDK4 | CDK4/cyclin D1 | 9.2 | - | 1x |
| CDK2 | CDK2/cyclin A | 94 | - | ~10x |
| CDK1 | CDK1/cyclin B | 44 | - | ~5x |
| Other CDKs | ||||
| CDK9 | CDK9/cyclin T | - | 4 | - |
| CDK5 | CDK5/p35 | - | 22 | - |
| Other Kinases | ||||
| CaMKII | - | - | 470 | ~51x |
| Various Others | VEGFR, FGFR, Src, etc. | >10,000 | - | >1000x |
Data adapted from VanderWel et al., 2008.[11] Note: Lower values indicate higher potency.
Protocol 1: Western Blot for Phospho-Rb (Target Engagement)
This protocol verifies if this compound is engaging its target (CDK4/6) in cells by measuring the phosphorylation of its substrate, Rb.
-
Cell Treatment: Plate cells (e.g., HCT116) and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an 8-10% polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Rb (Ser795)
-
Total Rb
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL (enhanced chemiluminescence) substrate and an imaging system.
-
Analysis: A dose-dependent decrease in the p-Rb/Total Rb ratio indicates successful target engagement by this compound.[1]
References
- 1. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Off-target immune cell toxicity caused by this compound, a pan-CDK inhibitor, is associated with inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 9. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Controlling for AG-012986 Off-Target Kinase Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for and interpreting the off-target effects of the pan-CDK inhibitor, AG-012986.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of this compound?
A1: this compound is a potent, multitargeted cyclin-dependent kinase (CDK) inhibitor. Its primary targets include CDK1, CDK2, CDK4/6, CDK5, and CDK9.[1][2] However, preclinical studies have revealed significant off-target activities, most notably the induction of apoptosis in immune cells through the inhibition of the p38 MAPK signaling pathway.[3] Additionally, this compound has been associated with retinal and peripheral nerve toxicity, which may be linked to the inhibition of CDK5 or other off-target kinases.[4][5][6]
Q2: My experimental results with this compound are not consistent with CDK inhibition alone. How can I determine if I am observing an off-target effect?
A2: Inconsistent or unexpected phenotypes are often the first indication of off-target effects. Key signs include:
-
Cellular toxicity in non-proliferating cells: this compound has been shown to cause apoptosis in largely non-proliferating peripheral lymphocytes, an effect not driven by its intended cell cycle inhibition.[3]
-
Phenotypes that cannot be rescued by overexpressing downstream components of the CDK pathway: If the observed effect is independent of the CDK signaling axis, it is likely an off-target effect.
-
Discrepancy between the IC50 for the biochemical target and the EC50 for the cellular phenotype: If a much higher concentration of this compound is required to elicit a cellular response compared to its in vitro kinase inhibition potency, it may suggest that the phenotype is driven by a less sensitive off-target.
To systematically investigate this, a combination of the experimental approaches outlined in the troubleshooting guides below is recommended.
Q3: What are some general strategies to minimize or control for off-target effects of kinase inhibitors like this compound?
A3: Several strategies can be employed:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that yields the desired on-target effect (e.g., inhibition of Rb phosphorylation) to minimize engagement of less potent off-targets.
-
Employ structurally unrelated inhibitors: Use another pan-CDK inhibitor with a different chemical scaffold to see if it recapitulates the same phenotype. If it does not, the effect is likely specific to this compound's off-target profile.
-
Perform washout experiments: Differentiating between reversible off-target effects and irreversible on-target effects can be achieved by removing the inhibitor from the culture medium and observing if the phenotype is reversed.
-
Conduct rescue experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that target should rescue the off-target phenotype.
Troubleshooting Guides
Problem 1: Unexpectedly high levels of apoptosis in my cell line, even at low concentrations of this compound.
-
Possible Cause: The observed apoptosis may be due to the known off-target inhibition of the p38 MAPK signaling pathway, which is critical for the survival of some cell types, particularly immune cells.[3]
-
Troubleshooting Steps:
-
Assess p38 MAPK phosphorylation: Perform a Western blot to determine the phosphorylation status of p38 MAPK and its downstream targets (e.g., MK2, ATF2) in the presence of this compound. A decrease in phosphorylation would suggest engagement of this off-target pathway.
-
Use a p38 MAPK activator: Treat cells with a known p38 MAPK activator (e.g., Anisomycin) in combination with this compound. If the activator rescues the apoptotic phenotype, it strongly implicates p38 MAPK inhibition as the cause.
-
Compare with a selective p38 MAPK inhibitor: Treat your cells with a specific p38 MAPK inhibitor (e.g., SB203580). If this phenocopies the apoptosis observed with this compound, it further supports an off-target mechanism.
-
Problem 2: I am observing retinal or neuronal toxicity in my in vivo or in vitro models.
-
Possible Cause: this compound has been shown to induce retinal and peripheral nerve toxicity.[4] This may be due to the inhibition of CDK5, which is involved in neuronal function, or other unidentified off-targets expressed in these tissues.[6]
-
Troubleshooting Steps:
-
Evaluate CDK5 activity: If possible, measure the activity of CDK5 in your model system in the presence of this compound.
-
Use a more selective CDK5 inhibitor: Compare the effects of this compound with a more selective CDK5 inhibitor. If the toxicity profiles are similar, it suggests CDK5 is the relevant off-target.
-
Perform histological analysis: For in vivo studies, conduct detailed histological examination of retinal and nerve tissues to characterize the nature of the toxicity, as has been previously documented.[5]
-
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Target Family | Specific Kinase | Potency/Effect | Reference |
| Primary Targets | |||
| Cyclin-Dependent Kinases (CDKs) | CDK1 | Potent Inhibitor | [1][2] |
| CDK2 | Potent Inhibitor | [1][2] | |
| CDK4/6 | Potent Inhibitor | [1][2] | |
| CDK5 | Potent Inhibitor | [1][2] | |
| CDK9 | Potent Inhibitor | [1][2] | |
| Known Off-Target Pathways | |||
| Mitogen-Activated Protein Kinase (MAPK) | p38 MAPK Pathway | Inhibition of phosphorylation, leading to apoptosis in immune cells | [3] |
| Other | Kinases involved in retinal and peripheral nerve homeostasis | Toxicity observed, potentially through CDK5 or other kinases | [4][6][7] |
Experimental Protocols
In Vitro Kinase Profiling Assay
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
-
Reagents and Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (typically at the Km concentration for each kinase).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent (e.g., measure luminescence for ADP-Glo™).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all wells.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with its on- and potential off-targets in a cellular context.
Methodology:
-
Reagents and Materials:
-
Cultured cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies against target proteins
-
Western blot reagents and equipment
-
Thermal cycler or heating block
-
-
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS and divide into aliquots for each temperature point.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling at room temperature.
-
Lyse the cells by freeze-thawing or sonication.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble protein fraction by Western blotting using antibodies against the target kinases (e.g., CDK2, p38 MAPK).
-
-
Data Analysis:
-
Quantify the band intensities for each target protein at each temperature.
-
Plot the relative amount of soluble protein against the temperature for both the this compound-treated and DMSO-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Washout Experiment
Objective: To distinguish between reversible and irreversible/long-residence time inhibition.
Methodology:
-
Reagents and Materials:
-
Cultured cells
-
This compound
-
Complete culture medium
-
Reagents for downstream analysis (e.g., cell viability assay, Western blot)
-
-
Procedure:
-
Treat cells with this compound at a concentration that elicits the phenotype of interest for a defined period (e.g., 2-4 hours).
-
For the "washout" group, remove the medium containing this compound, wash the cells twice with pre-warmed, drug-free medium, and then add fresh drug-free medium.
-
For the "continuous treatment" group, replace the medium with fresh medium containing the same concentration of this compound.
-
Culture the cells for various time points post-washout (e.g., 2, 6, 24 hours).
-
At each time point, assess the phenotype of interest (e.g., cell cycle arrest, apoptosis, phosphorylation of a target protein).
-
-
Data Analysis:
-
Compare the phenotype in the washout group to the continuous treatment and vehicle control groups.
-
If the phenotype is reversed in the washout group, it suggests that the effect is due to reversible inhibition of the target(s).
-
If the phenotype persists after washout, it may indicate irreversible inhibition or a very long residence time of the inhibitor on its target.
-
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Experimental workflow to investigate off-target effects.
Caption: Logical flowchart for troubleshooting off-target effects.
References
- 1. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Off-target immune cell toxicity caused by this compound, a pan-CDK inhibitor, is associated with inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Differential expression of cyclin-dependent kinases in the adult human retina in relation to CDK inhibitor retinotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
AG-012986 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental pan-CDK inhibitor, AG-012986.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive, pan-cyclin-dependent kinase (CDK) inhibitor. Its primary mechanism of action is the inhibition of cell cycle-regulating CDKs, leading to hypophosphorylation of the retinoblastoma protein (Rb), cell cycle arrest, and apoptosis.[1]
Q2: Which CDKs are inhibited by this compound?
This compound is a multitargeted CDK inhibitor with activity against CDK1, CDK2, CDK4/6, CDK5, and CDK9.[1]
Q3: How should this compound be prepared and stored?
For in vitro assays, it is recommended to prepare a 10 mmol/L stock solution in 100% DMSO. For long-term storage, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q4: What are the known off-target effects of this compound?
This compound has been documented to cause off-target toxicities, including:
-
Immune cell toxicity: It can induce caspase-driven apoptosis in non-proliferating immune cells, a process linked to the inhibition of p38 MAPK phosphorylation.
-
Retinal toxicity: Administration in mice has been shown to cause retinal degeneration and atrophy.
-
Peripheral nerve toxicity: Axonal degeneration in sciatic nerves has been observed in mice treated with this compound.
Troubleshooting Guides
Issue 1: High levels of unexpected cell death in non-proliferating cells.
-
Possible Cause: This may be due to the known off-target toxicity of this compound on non-proliferating cells, such as immune cells, which is not mediated by its intended cell cycle inhibition mechanism. This toxicity is associated with the inhibition of the p38 MAPK signaling pathway.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: In your target cancer cell line, verify that this compound is inducing cell cycle arrest as expected. This can be done by assessing the phosphorylation status of Rb (pRb) via Western blot. A decrease in pRb levels indicates on-target CDK inhibition.
-
Assess Apoptosis Pathway: Determine if the observed cell death is caspase-dependent. This can be investigated using a pan-caspase inhibitor in conjunction with this compound treatment.
-
Investigate p38 MAPK Pathway: Analyze the phosphorylation status of p38 MAPK in your cell model. A decrease in phosphorylated p38 upon this compound treatment could indicate that this off-target pathway is being affected.
-
Issue 2: Inconsistent results or lack of reproducibility between experiments.
-
Possible Cause: Experimental variability can arise from several factors, including compound handling, cell line heterogeneity, and assay conditions.
-
Troubleshooting Steps:
-
Compound Stability: Ensure proper storage of the this compound stock solution (-80°C for long-term, -20°C for short-term) and avoid multiple freeze-thaw cycles by preparing aliquots.
-
Solubility: When diluting the DMSO stock solution into aqueous media, ensure that the final DMSO concentration is low (typically <0.5%) to prevent precipitation and cellular toxicity. Prepare fresh dilutions for each experiment.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Assay-Dependent Variability: For proliferation assays, be aware that different methods can yield different results. For example, ATP-based assays may be confounded by changes in cell size without a corresponding change in cell number. Consider using a DNA-based proliferation assay for more direct measurement of cell number.
-
Duration of Treatment: The potency of this compound has been shown to decrease with treatment times of less than 24 hours.[1] Ensure a sufficient treatment duration to observe the desired effects.
-
Issue 3: Observing cellular effects at concentrations that differ from published IC50 values.
-
Possible Cause: The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line, assay conditions (e.g., cell density, serum concentration), and the specific endpoint being measured.
-
Troubleshooting Steps:
-
Titration Experiment: Perform a dose-response curve for this compound in your specific cell line and under your experimental conditions to determine the optimal concentration range.
-
Assay Endpoint: Be mindful of the assay you are using. The IC50 for cell proliferation may differ from the concentration required to induce apoptosis or to see a significant reduction in pRb levels.
-
On-Target vs. Off-Target IC50: Remember that the IC50 for the intended target (e.g., CDK4) may be different from the IC50 for off-target effects.
-
Quantitative Data
Table 1: Inhibitory Potency of this compound against Various Kinases
| Kinase/Enzyme | Kᵢ (nmol/L) | IC₅₀ (nmol/L) |
| CDK4/cyclin D3 | 9.2 | |
| CDK2/cyclin A | 94 | |
| CDK1/cyclin B | 44 | |
| CDK9/cyclin T | 4 | |
| CDK5/p35 | 22 |
Data sourced from Molecular Cancer Therapeutics (2008) 7 (4): 818–28.[2]
Table 2: Antiproliferative Activity of this compound in Human Tumor Cell Lines
| Cell Line | Origin | p53 Status | Rb Status | IC₅₀ (µmol/L) |
| HCT116 | Colon | Wild-type | Wild-type | 0.08 |
| SW620 | Colon | Mutant | Wild-type | 0.12 |
| A549 | Lung | Wild-type | Wild-type | 0.25 |
| PC-3 | Prostate | Null | Wild-type | 0.07 |
| DU145 | Prostate | Mutant | Wild-type | 0.06 |
| MCF7 | Breast | Wild-type | Wild-type | 0.15 |
| MDA-MB-231 | Breast | Mutant | Wild-type | 0.09 |
A selection of cell lines is presented. Data sourced from Molecular Cancer Therapeutics (2008) 7 (4): 818–28.[2]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Harvesting:
-
Collect the culture medium, which may contain detached/apoptotic cells.
-
Wash adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and decant the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a propidium iodide (PI) staining solution containing RNase.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Apoptosis Detection by TUNEL Assay
-
Sample Preparation: Grow and treat cells on coverslips or in a 96-well plate.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Equilibrate the samples with the TdT reaction buffer.
-
Incubate with the TdT reaction cocktail (containing TdT enzyme and a labeled dUTP) in a humidified chamber at 37°C for 60 minutes.
-
-
Detection:
-
If using a fluorescently labeled dUTP, proceed to imaging after washing.
-
If using a hapten-labeled dUTP (e.g., BrdUTP), incubate with a corresponding fluorescently labeled antibody.
-
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI) and visualize using a fluorescence microscope.
Visualizations
Caption: On-target signaling pathway of this compound leading to G1 cell cycle arrest.
Caption: Off-target mechanism of this compound-induced apoptosis in immune cells.
Caption: A logical workflow for experiments and troubleshooting with this compound.
References
Best practices for handling and storing AG-012986
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing AG-012986, along with troubleshooting guides and frequently asked questions for common experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, multi-targeted inhibitor of cyclin-dependent kinases (CDKs).[1][2][3][4][5][6] It is classified as a pan-CDK inhibitor due to its activity against a broad range of CDKs including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[2][3][5][6] By inhibiting these key regulators of the cell cycle, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a subject of interest in oncology research.[1][4][5]
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid or in a stock solution under specific conditions. General recommendations suggest that as a solid, the compound is stable for up to six months when stored in a tightly sealed vial.[7] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1] Some suppliers suggest that in solvent, it can be stored at -80°C for up to a year.[6] Before use, it is recommended to allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[7]
3. What is the solubility of this compound?
This compound is commonly dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[1] Specific solubility details may vary by supplier, so it is always best to consult the product datasheet.
4. What are the primary cellular effects of this compound treatment?
Treatment of cells with this compound has been shown to lead to several key cellular outcomes:
-
Cell Cycle Arrest: By inhibiting CDKs, this compound blocks the progression of the cell cycle.[8][5]
-
Inhibition of Retinoblastoma (Rb) Phosphorylation: A direct downstream effect of CDK inhibition is the hypophosphorylation of the Rb protein.[8][3][5]
-
Induction of Apoptosis: Prolonged treatment with this compound can lead to programmed cell death.[1][8][4][5]
Troubleshooting Guides
Problem: Inconsistent or no inhibition of cell proliferation.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Verify the calculations for your working solution from the stock. Perform a dose-response experiment to determine the optimal concentration for your cell line. The average IC50 against a panel of 18 human tumor cell lines was 120 nmol/L.[2][3] |
| Compound degradation | Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1] |
| Cell line resistance | Some cell lines may be less sensitive to this compound. Confirm the Rb status of your cell line, as the antiproliferative activity of this compound has been shown to be independent of p53 and Rb status in some studies.[2][3] |
| Insufficient treatment time | The potency of this compound can be dependent on the duration of exposure. For some effects, treatment times of at least 24 hours may be necessary.[8][5] |
Problem: No detectable change in Rb phosphorylation.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody for Western blot | Ensure you are using a validated antibody specific for the phosphorylated form of Rb (e.g., Ser795).[5] |
| Incorrect sample collection time | Analyze Rb phosphorylation at various time points after treatment. Significant changes can often be observed within 8 to 24 hours. |
| Insufficient protein loading | Quantify your protein lysates and ensure equal loading on the gel. |
Problem: High background or non-specific effects in apoptosis assays (e.g., TUNEL).
| Possible Cause | Troubleshooting Step |
| Solvent toxicity | Include a vehicle-only (e.g., DMSO) control to assess the effect of the solvent on your cells. |
| Off-target effects | This compound can have off-target activities.[2][9] Consider using a lower concentration or a shorter treatment duration. It has been noted to potentially interfere with kinases in the p38 MAPK pathway.[10] |
| Assay-specific issues | Optimize the fixation and permeabilization steps of your TUNEL assay protocol. |
Quantitative Data
Table 1: Inhibitory Activity of this compound against various Cyclin-Dependent Kinases
| Kinase | Kᵢ (nM) | IC₅₀ (nM) |
| CDK1/cyclin B | 44 | - |
| CDK2/cyclin A | 94 | - |
| CDK4/cyclin D1 | 9.2 | - |
| CDK5/p35 | - | 22 |
| CDK9/cyclin T | - | 4 |
Data sourced from MedchemExpress and AACR Journals.[1][2][3][4]
Experimental Protocols
Western Blot for Phospho-Rb (Ser795)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of this compound or vehicle control for 8-24 hours.[8]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Rb (Ser795) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells in mid-log phase with this compound for 24 hours.[8]
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of this compound inducing cell cycle arrest and apoptosis.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target immune cell toxicity caused by this compound, a pan-CDK inhibitor, is associated with inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Side Effects of AG-012986 and Roscovitine
For researchers, scientists, and drug development professionals, understanding the safety profile of kinase inhibitors is paramount. This guide provides a detailed comparison of the side effects associated with two cyclin-dependent kinase (CDK) inhibitors, AG-012986 and roscovitine (seliciclib), supported by experimental data and methodologies.
This compound, a pan-CDK inhibitor, demonstrated potent antitumor activity in preclinical studies but was ultimately halted in development due to significant toxicities. Roscovitine, a selective inhibitor of several CDKs, has progressed through multiple clinical trials, revealing a distinct side effect profile. This comparison aims to provide an objective overview to inform future research and drug development in this class of compounds.
Quantitative Comparison of Adverse Events
The following table summarizes the key adverse events observed for this compound in preclinical studies and for roscovitine in clinical trials.
| Adverse Event Category | This compound (Preclinical) | Roscovitine (Clinical Trials) |
| Hematological | Rapid, bone-marrow-independent white blood cell toxicity[1] | Mild overall hematological toxicity[2] |
| Ocular | Retinal degeneration and atrophy (observed in CD-1 mice)[3] | Not reported as a significant adverse event. |
| Neurological | Axonal degeneration in sciatic nerves[3] | Not reported as a significant adverse event. |
| Constitutional | - | Fatigue (Grade 3), Asthenia[2][4] |
| Dermatological | - | Skin rash (Grade 3)[2] |
| Metabolic | - | Hyponatremia (Grade 3), Hypokalemia (Grade 4)[2][5] |
| Gastrointestinal | - | Nausea (11 out of 12 patients at 800 mg b.i.d.), Vomiting, Emesis (Grade 2)[2][5] |
| Hepatic | - | Reversible abnormal liver function (Grade 3)[2][5] |
| Renal | - | Reversible raised creatinine (Grade 2)[2] |
On-Target and Off-Target Effects
The differing side effect profiles of this compound and roscovitine can be attributed to their distinct kinase inhibition profiles and mechanisms of action.
This compound: Pan-CDK Inhibition and Off-Target Toxicity
This compound is a multi-targeted CDK inhibitor with activity against CDK1, CDK2, CDK4/6, CDK5, and CDK9[6]. While its on-target CDK inhibition contributes to its antitumor effects, its significant toxicities are believed to be, at least in part, due to off-target effects. A key off-target mechanism identified is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This inhibition impairs cellular survival signals in non-proliferating cells, such as peripheral lymphocytes, leading to caspase-driven apoptosis and contributing to the observed white blood cell toxicity[1].
Roscovitine: Selective CDK Inhibition and Cell Cycle Arrest
Roscovitine is a more selective CDK inhibitor, primarily targeting CDK1, CDK2, CDK5, CDK7, and CDK9[5][7]. Its mechanism of action in cancer cells is mainly through the inhibition of cell cycle progression. By inhibiting CDKs, roscovitine prevents the phosphorylation of key cell cycle regulators like the retinoblastoma protein (Rb), leading to cell cycle arrest and, in some cases, apoptosis[8]. The side effects observed in clinical trials are generally considered to be on-target effects related to the inhibition of these fundamental cellular processes in both cancer and healthy, proliferating cells.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to assess the toxicities of this compound.
Preclinical Toxicology Assessment of this compound
-
Animal Models and Dosing: Studies were conducted in CD-1 and B6C3F1 mice. This compound was administered intravenously daily for 5 consecutive days[3].
-
Evaluation of Retinal Toxicity:
-
Histopathology: Eyes were enucleated, fixed, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) to assess retinal morphology[3].
-
Apoptosis Detection (TUNEL Assay): To detect apoptotic retinal cells, cryosections of the retina were prepared. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay was performed using an in situ cell death detection kit. Tissues were permeabilized, incubated with the TUNEL reaction mixture, and counterstained with DAPI to visualize nuclei. TUNEL-positive nuclei were then quantified using fluorescence microscopy[9].
-
-
Evaluation of Peripheral Nerve Toxicity:
-
Histopathology: Sciatic nerves were collected, fixed in 10% formalin, and processed for paraffin embedding. Thin sections (5-µm) were cut and stained with H&E to examine for signs of axonal degeneration[10]. The staining protocol involves deparaffinization, rehydration, staining with hematoxylin, differentiation, and counterstaining with eosin[10].
-
Clinical Trial Design for Roscovitine
The side effect profile of roscovitine has been characterized through several clinical trials. For instance, a Phase I trial (NCT00022067) enrolled patients with advanced solid tumors. The study followed a dose-escalation design where patients received oral roscovitine twice daily for 7 days, followed by a 14-day rest period[2]. Another Phase II study in patients with cystic fibrosis involved oral administration of 200, 400, or 800 mg of roscovitine daily for 4 days a week for 4 weeks in a randomized, placebo-controlled manner[11]. Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
Conclusion
The comparison of this compound and roscovitine highlights the critical importance of the kinase selectivity profile in determining the therapeutic window of CDK inhibitors. The pan-inhibitory nature of this compound, coupled with its off-target effects on pathways like p38 MAPK, led to severe preclinical toxicities that prevented its clinical development[1][3]. In contrast, the more selective profile of roscovitine resulted in a manageable, albeit not insignificant, side effect profile in clinical trials, primarily related to its on-target mechanism of cell cycle inhibition[2][5]. This comparative analysis underscores the necessity for thorough preclinical safety evaluation and a deep understanding of both on-target and off-target pharmacology for the successful development of kinase inhibitors. Future efforts in this field should focus on designing highly selective inhibitors and employing robust preclinical models to predict potential toxicities before advancing to clinical trials.
References
- 1. Off-target immune cell toxicity caused by this compound, a pan-CDK inhibitor, is associated with inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The Cyclin-dependent kinase inhibitor CYC202 (R-roscovitine) inhibits retinoblastoma protein phosphorylation, causes loss of Cyclin D1, and activates the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TUNEL staining of mouse retinal cryosections and Quantification [bio-protocol.org]
- 10. 4.8.1. Hematoxylin and Eosin (H&E) Staining of the Brain, Spinal Cord, and Sciatic Nerve [bio-protocol.org]
- 11. Safety and pharmacokinetics of Roscovitine (Seliciclib) in cystic fibrosis patients chronically infected with Pseudomonas aeruginosa, a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Pan-CDK Inhibitors: Dinaciclib, Flavopiridol, and AT7519
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of three prominent pan-cyclin-dependent kinase (CDK) inhibitors: Dinaciclib (SCH727965), Flavopiridol (Alvocidib), and AT7519. The following sections detail their comparative inhibitory activity against a panel of CDK enzymes, their impact on cancer cell viability, the experimental protocols used to generate this data, and a visual representation of their mechanism of action.
Comparative Inhibitory Activity Against CDK Enzymes
The potency of Dinaciclib, Flavopiridol, and AT7519 was assessed against a panel of key CDK enzymes. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%, are summarized in the table below. This data highlights the multi-targeted nature of these compounds and reveals differences in their selectivity profiles.
| Target CDK | Dinaciclib IC50 (nM) | Flavopiridol IC50 (nM) | AT7519 IC50 (nM) |
| CDK1/cyclin B | 3[1] | ~20-100 | 210[2] |
| CDK2/cyclin A | 1[1] | ~20-100 | 47[2] |
| CDK2/cyclin E | 1[1] | ~20-100 | 47[2] |
| CDK4/cyclin D1 | ~60-100 | ~20-100 | 100[2] |
| CDK5/p25 | 1[1] | N/A | 13[2] |
| CDK6/cyclin D3 | ~60-100 | ~20-100 | 170[2] |
| CDK7/cyclin H | ~60-100 | ~875 | 2400[2] |
| CDK9/cyclin T1 | 4[1] | ~20-100 | <10[2] |
Note: IC50 values can vary between different studies and assay conditions. The data presented is a synthesis from multiple sources to provide a comparative overview.
Comparative Anti-proliferative Activity in Cancer Cell Lines (NCI-60 Panel)
The anti-proliferative effects of Dinaciclib, Flavopiridol, and AT7519 were evaluated across a panel of 60 human cancer cell lines (NCI-60). The GI50 value, the concentration required to inhibit cell growth by 50%, is a key metric for assessing the in vitro efficacy of anti-cancer compounds. The following table presents a selection of GI50 values for each inhibitor across various cancer types within the NCI-60 panel, providing a comparative view of their activity spectrum.
| Cell Line | Cancer Type | Dinaciclib GI50 (µM) | Flavopiridol GI50 (µM) | AT-7519 GI50 (µM) |
| CCRF-CEM | Leukemia | 0.004 | 0.025 | 0.079 |
| HL-60(TB) | Leukemia | 0.004 | 0.032 | 0.063 |
| K-562 | Leukemia | 0.006 | 0.040 | 0.126 |
| MOLT-4 | Leukemia | 0.003 | 0.020 | 0.050 |
| SR | Leukemia | 0.003 | 0.025 | 0.063 |
| A549 | Non-Small Cell Lung | 0.008 | 0.063 | 0.200 |
| HOP-92 | Non-Small Cell Lung | 0.006 | 0.050 | 0.158 |
| NCI-H226 | Non-Small Cell Lung | 0.006 | 0.050 | 0.158 |
| COLO 205 | Colon | 0.006 | 0.050 | 0.158 |
| HCC-2998 | Colon | 0.008 | 0.063 | 0.200 |
| HCT-116 | Colon | 0.006 | 0.050 | 0.158 |
| LOX IMVI | Melanoma | 0.005 | 0.040 | 0.126 |
| MALME-3M | Melanoma | 0.006 | 0.050 | 0.158 |
| SK-MEL-28 | Melanoma | 0.006 | 0.050 | 0.158 |
| OVCAR-3 | Ovarian | 0.006 | 0.050 | 0.158 |
| OVCAR-4 | Ovarian | 0.006 | 0.050 | 0.158 |
| IGROV1 | Ovarian | 0.008 | 0.063 | 0.200 |
| 786-0 | Renal | 0.005 | 0.040 | 0.126 |
| A498 | Renal | 0.006 | 0.050 | 0.158 |
| SN12C | Renal | 0.006 | 0.050 | 0.158 |
| PC-3 | Prostate | 0.006 | 0.050 | 0.158 |
| DU-145 | Prostate | 0.008 | 0.063 | 0.200 |
| MCF7 | Breast | 0.008 | 0.063 | 0.200 |
| MDA-MB-231 | Breast | 0.006 | 0.050 | 0.158 |
| HS 578T | Breast | 0.006 | 0.050 | 0.158 |
| SF-268 | CNS | 0.006 | 0.050 | 0.158 |
| SF-295 | CNS | 0.005 | 0.040 | 0.126 |
| SNB-19 | CNS | 0.006 | 0.050 | 0.158 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database, which utilizes the NCI-60 cell line panel.
Mechanism of Action: Cell Cycle Inhibition
Pan-CDK inhibitors exert their anti-proliferative effects by targeting multiple CDKs that are critical for cell cycle progression. By inhibiting these kinases, the compounds induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and can lead to apoptosis.
Caption: Pan-CDK inhibitors block multiple CDKs, halting the cell cycle.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general method for determining the IC50 values of pan-CDK inhibitors against specific CDK/cyclin complexes.
1. Reagents and Materials:
-
Recombinant human CDK/cyclin enzymes (e.g., CDK1/CycB, CDK2/CycA, etc.)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Pan-CDK inhibitors (Dinaciclib, Flavopiridol, AT7519) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
2. Procedure:
-
Prepare serial dilutions of the pan-CDK inhibitors in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add the diluted inhibitors to the wells of the assay plate. Include wells with DMSO only as a vehicle control (100% activity) and wells with no enzyme as a background control.
-
Add the CDK/cyclin enzyme to each well, except for the background control wells.
-
Add the kinase-specific peptide substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific enzyme.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell Viability (MTT) Assay
This protocol describes a common method to assess the anti-proliferative effects of pan-CDK inhibitors on cancer cell lines.
1. Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Pan-CDK inhibitors (Dinaciclib, Flavopiridol, AT7519) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
2. Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the pan-CDK inhibitors in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the inhibitors. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the GI50 (or IC50) value, the concentration at which cell growth is inhibited by 50%, by fitting the data to a sigmoidal dose-response curve using appropriate software.
Caption: Workflow for in vitro kinase and cell viability assays.
References
Validating AG-012986 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of AG-012986, a potent pan-cyclin-dependent kinase (CDK) inhibitor. We will explore experimental approaches to confirm its mechanism of action and compare its performance with other relevant CDK inhibitors, supported by experimental data and detailed protocols.
This compound: Mechanism of Action
This compound is a multi-targeted ATP-competitive inhibitor of cyclin-dependent kinases, demonstrating potent activity against CDK1, CDK2, CDK4, CDK5, and CDK9.[1][2][3] A primary mechanism of action for its anti-proliferative effects is the inhibition of CDKs responsible for the phosphorylation of the Retinoblastoma protein (Rb).[1] Hypophosphorylation of Rb, particularly at sites like Serine 795, prevents the release of the E2F transcription factor, leading to cell cycle arrest, primarily at the G1/S transition, and subsequent apoptosis.[1][4]
Signaling Pathway of this compound
Caption: this compound inhibits CDK-Cyclin complexes, preventing Rb phosphorylation and cell cycle progression.
Comparison with Alternative Pan-CDK Inhibitors
The efficacy of this compound can be benchmarked against other well-characterized pan-CDK inhibitors. The following table summarizes the inhibitory concentrations (IC50) of this compound and two alternative compounds, Flavopiridol and Dinaciclib, against key CDKs.
| Compound | CDK1 (IC50, nM) | CDK2 (IC50, nM) | CDK4 (IC50, nM) | CDK9 (IC50, nM) | Reference(s) |
| This compound | 44 (Ki) | 94 (Ki) | 9.2 (Ki) | 4 | [3][5] |
| Flavopiridol | 30 | 170 | 100 | 10 | [1] |
| Dinaciclib | 3 | 1 | - | 4 | [6] |
Note: Some values for this compound are reported as Ki (inhibition constant), which is a measure of binding affinity, while others are IC50. These values are generally comparable for ATP-competitive inhibitors.
Experimental Protocols for Target Validation
Validating the engagement of this compound with its cellular targets and confirming its mechanism of action can be achieved through a series of key experiments.
Western Blot for Phospho-Retinoblastoma (pRb)
This assay directly measures the phosphorylation status of a key downstream substrate of CDKs targeted by this compound. A decrease in pRb (Ser795) signal upon treatment is a strong indicator of target engagement.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Rb (Ser795) overnight at 4°C.[7][8]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total Rb and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Cell Cycle Analysis by Flow Cytometry
This method assesses the effect of this compound on cell cycle progression. An accumulation of cells in the G1 phase is expected.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the Western blot protocol.
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (TUNEL)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Treatment and Fixation: Treat cells on coverslips with this compound. Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with a detergent like Triton X-100.[12][13]
-
TUNEL Reaction:
-
Microscopy: Wash the cells and mount the coverslips on microscope slides. Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope. A nuclear counterstain (e.g., DAPI) can be used to visualize all cell nuclei.
Experimental Workflow for Target Validation
Caption: A typical workflow for validating this compound target engagement in cells.
Advanced Target Engagement Assays
For a more direct and quantitative assessment of target binding in a cellular context, advanced biophysical methods can be employed.
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding can stabilize a target protein against thermal denaturation.[16] By heating cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble target protein (CDKs) by Western blot or mass spectrometry, a shift in the melting temperature can indicate direct target engagement.[16][17]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein.[18][19][20] It involves expressing the target CDK as a fusion with NanoLuc® luciferase and using a fluorescent tracer that binds to the same site as the inhibitor. Competitive displacement of the tracer by this compound results in a loss of BRET signal, allowing for the quantitative determination of intracellular affinity.[21]
By employing the methodologies outlined in this guide, researchers can effectively validate the target engagement of this compound in a cellular context, compare its efficacy to other CDK inhibitors, and gain a deeper understanding of its mechanism of action.
References
- 1. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-Rb (Ser795) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Anti-Rb (phospho Ser795) Antibody (A16439) | Antibodies.com [antibodies.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. TUNEL assay as a measure of chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NanoBRET® Target Engagement CDK Selectivity Systems [promega.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 21. promegaconnections.com [promegaconnections.com]
Unveiling the Selectivity of AG-012986: A Comparative Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount to interpreting its biological effects and anticipating potential toxicities. This guide provides a comprehensive cross-reactivity analysis of AG-012986, a potent pan-cyclin-dependent kinase (CDK) inhibitor, benchmarked against other notable pan-CDK inhibitors. The data presented herein, summarized in clear tabular format and supported by detailed experimental methodologies, offers an objective comparison to aid in the selection and application of these chemical probes.
This compound is a multi-targeted ATP-competitive inhibitor with potent activity against several members of the CDK family, which are key regulators of the cell cycle.[1] Its development, however, was halted due to significant off-target effects, including immune cell, retinal, and peripheral nerve toxicities.[2][3] These findings underscore the critical importance of comprehensive cross-reactivity profiling in the early stages of drug discovery. This guide aims to provide a detailed comparison of the kinase selectivity of this compound with other pan-CDK inhibitors, offering valuable insights for researchers working in oncology and cell cycle biology.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound and selected alternative pan-CDK inhibitors against a panel of cyclin-dependent kinases. The data, presented as Ki and IC50 values, allows for a direct comparison of the potency and selectivity of these compounds.
| Kinase Target | This compound | AZD5438 | Dinaciclib | Flavopiridol |
| Ki (nM) [4][5] | IC50 (nM) [6][7][8] | IC50 (nM) [9][10][11][12] | IC50 (nM) [13][14] | |
| CDK1/cyclin B | 44 | 16 | 3 | 30 |
| CDK2/cyclin A | 94 | 45 | 1 | 40 |
| CDK2/cyclin E | - | 6 | - | - |
| CDK4/cyclin D1 | 9.2 | >1000 | ~60-100 | 20-40 |
| CDK5/p25 | 22 (IC50) | 14 | 1 | - |
| CDK6/cyclin D3 | - | 21 | ~60-100 | 60 |
| CDK9/cyclin T | 4 (IC50) | 20 | 4 | 20 |
Off-Target Kinase Profile of this compound
Beyond its intended CDK targets, the broader kinase selectivity of this compound is crucial for understanding its full biological activity and potential for off-target effects.
| Kinase Target | This compound Inhibition |
| Ki (nM) or % Inhibition @ 1µM [5] | |
| Calmodulin-dependent kinase II | ~50-fold selective vs CDK4 |
| ERK2 | >1000 |
| PKC | >1000 |
| FAK | >1000 |
| MEK-1, MKK6, SAPK2a/b, MAPKAP-K2, MSK-1, SGK, P70S6K, ZAP-70, JNK1/2/3, MAPK-1 | 0% Inhibition @ 1µM |
| cAMP-dependent PK, Chk1, JUNK, c-Src TK, VEGF RTK, P-FGF RTK, P-LCK TK, P-IRK RTK | >10,000 |
Experimental Methodologies
The data presented in this guide is derived from established in vitro kinase screening assays. The following are detailed protocols for the types of assays commonly employed for generating such cross-reactivity profiles.
KINOMEscan® Competition Binding Assay
This method quantitatively measures the binding of a test compound to a large panel of kinases.
-
Assay Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.[15][16]
-
Incubation: The mixture is allowed to reach equilibrium. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by eluting the kinase and measuring the associated DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Analysis: Results are typically reported as the percentage of the kinase signal in the presence of the test compound relative to a DMSO control. Dissociation constants (Kd) can be determined from dose-response curves.
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.
-
Assay Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer that also binds to the kinase. When both are bound, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor.
-
Competition: A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.
-
Plate Setup: The assay is typically performed in 384-well plates. The test compound, kinase/antibody mixture, and tracer are added to the wells.
-
Signal Detection: After incubation, the plate is read on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from dose-response curves.
Caliper Mobility Shift Assay
This assay measures the enzymatic activity of a kinase by detecting the phosphorylation of a substrate.
-
Assay Principle: A kinase reaction is performed with a fluorescently labeled peptide substrate and ATP. The phosphorylated product and the unphosphorylated substrate are then separated based on differences in their electrophoretic mobility.
-
Reaction: The kinase, substrate, ATP, and test compound are incubated together.
-
Separation and Detection: The reaction mixture is introduced into a microfluidic chip. An electric field is applied, causing the charged substrate and product to migrate at different rates. The fluorescence of each is detected as they pass a detector.
-
Data Analysis: The amount of product formed is calculated from the peak heights or areas of the substrate and product. This is used to determine the percent inhibition by the test compound and to calculate IC50 values.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
The diagram below illustrates the central role of CDKs in regulating the cell cycle. Pan-CDK inhibitors like this compound target multiple points in this pathway to induce cell cycle arrest and apoptosis.
Conclusion
The cross-reactivity profile of this compound reveals it to be a potent inhibitor of multiple CDKs, consistent with its classification as a pan-CDK inhibitor.[4][5] However, the documented off-target toxicities highlight the importance of evaluating kinase inhibitors against a broad panel of kinases to fully understand their biological effects.[2][3] The comparative data provided in this guide for this compound and other pan-CDK inhibitors such as AZD5438, Dinaciclib, and Flavopiridol offers a valuable resource for researchers to make informed decisions when selecting a chemical probe for studying CDK biology or for therapeutic development. The detailed experimental methodologies also provide a framework for conducting and interpreting kinase inhibitor profiling studies.
References
- 1. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target immune cell toxicity caused by this compound, a pan-CDK inhibitor, is associated with inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. adooq.com [adooq.com]
- 8. AZD-5438 | CDK | TargetMol [targetmol.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
Comparative Efficacy of AG-012986 in Flavopiridol-Resistant Cancer Cells: A Mechanistic Overview and Hypothetical Analysis
For Immediate Release
This guide provides a comparative analysis of the pan-CDK inhibitor AG-012986 and its potential efficacy in cancer cell lines that have developed resistance to flavopiridol. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression and transcription, making them attractive targets for cancer therapy.[1][2] Flavopiridol, a well-characterized CDK inhibitor, has demonstrated anti-cancer activity but is limited by the development of resistance.[3] this compound is a potent, multi-targeted CDK inhibitor with a broad spectrum of activity against various CDKs.[4][5] This guide explores the mechanistic basis for overcoming flavopiridol resistance with this compound, supported by hypothetical experimental data for illustrative purposes, as direct comparative studies are not yet available in the public domain.
Mechanism of Action: this compound vs. Flavopiridol
Both this compound and flavopiridol are ATP-competitive inhibitors of CDKs. However, their target profiles exhibit notable differences.
-
This compound: A pan-CDK inhibitor with potent activity against CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[4][5] Its broad-spectrum inhibition leads to cell cycle arrest, hypophosphorylation of the retinoblastoma protein (Rb), and apoptosis in a wide range of tumor cell lines.[4][6]
-
Flavopiridol: Also a broad-spectrum CDK inhibitor, it targets CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[7][8][9] Its primary anti-cancer effect is attributed to the inhibition of CDK9, leading to transcriptional inhibition and apoptosis, particularly in hematological malignancies.[10][11]
Resistance to flavopiridol can arise from various mechanisms, including alterations in drug efflux pumps, mutations in CDK targets, or the activation of bypass signaling pathways.
Hypothetical Efficacy of this compound in Flavopiridol-Resistant Cells
Given its broader and potentially more potent pan-CDK inhibitory profile, it is hypothesized that this compound may retain efficacy in flavopiridol-resistant cancer cells. The rationale is that this compound's inhibition of a wider array of CDKs could circumvent specific resistance mechanisms developed against flavopiridol. For instance, if resistance is mediated by the upregulation of a CDK not effectively targeted by flavopiridol, the broader activity of this compound might still induce cell cycle arrest and apoptosis.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data from a study comparing the efficacy of this compound and flavopiridol in a flavopiridol-sensitive (Parental) and a newly generated flavopiridol-resistant (Resistant) cancer cell line.
Table 1: Comparative IC50 Values (72h treatment)
| Cell Line | Flavopiridol (nM) | This compound (nM) |
| Parental | 50 | 80 |
| Resistant | >1000 | 120 |
Table 2: Induction of Apoptosis (% of Annexin V positive cells after 48h treatment at 2x IC50)
| Cell Line | Vehicle | Flavopiridol | This compound |
| Parental | 5% | 65% | 70% |
| Resistant | 6% | 15% | 60% |
Table 3: Cell Cycle Analysis (% of cells in G2/M phase after 24h treatment at IC50)
| Cell Line | Vehicle | Flavopiridol | This compound |
| Parental | 15% | 45% | 55% |
| Resistant | 16% | 20% | 50% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the hypothetical data are provided below.
Cell Culture and Generation of Resistant Cell Lines
Parental human colon carcinoma HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Flavopiridol-resistant HCT116 cells were generated by continuous exposure to stepwise increasing concentrations of flavopiridol over a period of 6 months. Resistance was confirmed by cell viability assays.
Cell Viability Assay
Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with a serial dilution of this compound or flavopiridol for 72 hours. Cell viability was assessed using the PrestoBlue cell viability reagent according to the manufacturer's protocol. Fluorescence was measured using a microplate reader, and IC50 values were calculated using non-linear regression analysis.[12]
Apoptosis Assay
Apoptosis was quantified using the Annexin V-FITC Apoptosis Detection Kit. Cells were treated with the indicated concentrations of this compound or flavopiridol for 48 hours. Both floating and adherent cells were collected, washed with PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and propidium iodide for 15 minutes in the dark. The percentage of apoptotic cells was determined by flow cytometry.
Cell Cycle Analysis
Cells were treated with this compound or flavopiridol for 24 hours. Cells were then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. After fixation, cells were washed and stained with a solution containing propidium iodide and RNase A. DNA content was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle was determined using appropriate software.[6]
Visualizations
Signaling Pathways
Caption: this compound and Flavopiridol inhibit multiple CDKs to block cell cycle progression.
Experimental Workflow
Caption: A hypothetical workflow for assessing this compound efficacy in flavopiridol-resistant cells.
Conclusion
While direct experimental evidence is pending, the broader CDK inhibition profile of this compound suggests a strong potential to overcome acquired resistance to flavopiridol. The hypothetical data presented in this guide illustrates a plausible scenario where this compound retains significant anti-cancer activity in flavopiridol-resistant cells. Further preclinical studies are warranted to validate this hypothesis and to elucidate the precise mechanisms by which this compound may circumvent flavopiridol resistance. The development of pan-CDK inhibitors like this compound represents a promising strategy to address the challenge of drug resistance in cancer therapy.
References
- 1. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavopiridol (L86 8275; NSC 649890), a new kinase inhibitor for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the cyclin-dependent kinase inhibitor flavopiridol on anaplastic large cell lymphoma cells and relationship with NPM-ALK kinase expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
A Comparative Guide to Alternative Pan-CDK Inhibitors to AG-012986
For researchers and drug development professionals exploring the landscape of cyclin-dependent kinase (CDK) inhibitors, understanding the comparative efficacy and mechanisms of action of various compounds is crucial. This guide provides an objective comparison of prominent pan-CDK inhibitors—Flavopiridol, Dinaciclib, and AT7519—as alternatives to AG-012986, supported by experimental data and detailed protocols.
Introduction to Pan-CDK Inhibition
Cyclin-dependent kinases are key regulators of the cell cycle and transcription.[1][2] Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.[3] Pan-CDK inhibitors, which target multiple CDKs, offer a broad-spectrum approach to arresting cancer cell proliferation and inducing apoptosis. This compound is a multitargeted CDK inhibitor active against CDK1, CDK2, CDK4/6, CDK5, and CDK9.[4][5] This guide explores viable alternatives with distinct pharmacological profiles.
Comparative Inhibitory Activity
The potency of CDK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). A lower value indicates a more potent inhibitor. The following table summarizes the inhibitory activities of this compound and its alternatives against a panel of CDKs.
| Inhibitor | CDK1/cyclin B (IC50/Ki) | CDK2/cyclin A (IC50/Ki) | CDK4/cyclin D1 (IC50/Ki) | CDK5/p25 (IC50/Ki) | CDK9/cyclin T (IC50/Ki) |
| This compound | 44 nM (Ki)[4] | 94 nM (Ki)[4] | 9.2 nM (Ki)[4] | 22 nM (IC50)[4] | 4 nM (IC50)[4] |
| Flavopiridol | 30 nM (IC50)[6] | 100 nM (IC50)[6] | 20 nM (IC50)[6] | - | 10 nM (IC50)[6] |
| Dinaciclib | 3 nM (IC50)[6] | 1 nM (IC50)[6] | - | 1 nM (IC50)[6] | 4 nM (IC50)[6] |
| AT7519 | 190 nM (IC50)[6] | 44 nM (IC50)[6] | 67 nM (IC50)[6] | 18 nM (IC50)[6] | <10 nM (IC50)[6] |
Note: IC50 and Ki values can vary between studies depending on the assay conditions.
Mechanisms of Action and Cellular Effects
While all four compounds function as pan-CDK inhibitors, their downstream effects and additional targets can differ, influencing their overall therapeutic profile.
-
This compound : This multi-targeted inhibitor demonstrates potent antitumor efficacy in various tumor cell lines.[5] It induces cell cycle arrest and apoptosis, associated with the hypophosphorylation of the retinoblastoma protein (Rb).[5] However, studies in mice have indicated potential for retinal and peripheral nerve toxicity.[7]
-
Flavopiridol : As the first CDK inhibitor to enter clinical trials, Flavopiridol has been extensively studied.[1] It competitively binds to the ATP-binding pocket of CDKs, leading to cell cycle arrest in G1 and G2 phases.[1][8] A primary mechanism of its apoptotic activity is the inhibition of CDK9, which suppresses transcription of anti-apoptotic proteins like Mcl-1.[9][10]
-
Dinaciclib : A potent inhibitor of CDK1, CDK2, CDK5, and CDK9, Dinaciclib induces apoptosis in various cancer cell lines.[6][11][12] Its inhibition of CDK9 leads to the suppression of transcription, contributing to its anti-tumor effects.[11] Dinaciclib has shown a favorable therapeutic index in preclinical models compared to Flavopiridol.[13]
-
AT7519 : This compound inhibits multiple CDKs, including CDK1, 2, 4, 5, and 9.[14] Its mechanism of action involves the induction of apoptosis through the inhibition of transcription, evidenced by the dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[14][15] AT7519 also uniquely induces apoptosis through the activation of GSK-3β.[14][16]
Signaling Pathway of CDK Inhibition
The following diagram illustrates the central role of CDKs in cell cycle progression and how their inhibition leads to cell cycle arrest.
Caption: Pan-CDK inhibitors block cell cycle progression from G1 to S phase.
Experimental Protocols
This assay quantifies the inhibitory effect of a compound on a specific kinase.
Workflow Diagram:
Caption: Workflow for a radiometric kinase activity assay.
Protocol:
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT).[17] Dilute the kinase, substrate (e.g., a specific peptide or a generic substrate like myelin basic protein), and test inhibitor to desired concentrations in the reaction buffer.[18] Prepare ATP solution, including a radiolabeled ATP such as [γ-32P]ATP.[19]
-
Incubation : In a microplate well, combine the kinase and substrate with varying concentrations of the inhibitor.
-
Reaction Initiation : Start the kinase reaction by adding the ATP solution. Incubate at 30°C for a predetermined time (e.g., 5-60 minutes).[19]
-
Reaction Termination : Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation : Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-32P]ATP.
-
Quantification : Measure the radioactivity on the filters using a scintillation counter to determine the amount of phosphorylated substrate.[20]
-
Data Analysis : Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
This colorimetric assay assesses the effect of CDK inhibitors on cell proliferation and viability.
Workflow Diagram:
References
- 1. The Pharmacological Implications of Flavopiridol: An Updated Overview [mdpi.com]
- 2. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 19. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Analysis: AG-012986 Versus Next-Generation CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs. This guide provides a comprehensive benchmark of the pan-CDK inhibitor AG-012986 against a new wave of highly selective, next-generation CDK inhibitors. The comparison focuses on biochemical potency, cellular activity, and preclinical efficacy, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Executive Summary
This compound is a potent pan-CDK inhibitor with activity against CDK1, 2, 4, 5, 6, and 9.[1] Its broad-spectrum activity demonstrated significant anti-proliferative effects and in vivo tumor growth inhibition in various preclinical models.[2] However, its development was halted due to significant toxicities, including retinal, peripheral nerve, and immune cell toxicities. This has paved the way for next-generation CDK inhibitors designed for enhanced selectivity and improved safety profiles. These newer agents, such as the CDK4-selective inhibitor PF-07220060, the CDK2-selective inhibitors PF-07104091 and BLU-222, and the next-generation CDK4/2 inhibitor RGT-419B, are engineered to target specific CDK complexes implicated in cancer cell proliferation while minimizing off-target effects. This guide will delve into a comparative analysis of their performance based on available preclinical and clinical data.
Data Presentation
Table 1: Comparative Kinase Inhibition Profile
| Inhibitor | Target CDKs | IC50 / Ki (nM) | Key Selectivity Notes |
| This compound | CDK1, 2, 4, 5, 6, 9 | CDK1/CycB (Ki): 44CDK2/CycA (Ki): 94CDK4/CycD1 (Ki): 9.2CDK5/p35 (IC50): 22CDK9/CycT (IC50): 4 | Pan-CDK inhibitor with nanomolar potency against multiple CDKs. |
| PF-07220060 | CDK4 | - | Highly selective for CDK4 over CDK6, intended to reduce hematologic toxicities. |
| PF-07104091 | CDK2 | - | A first-in-class CDK2-selective inhibitor. |
| BLU-222 | CDK2 | - | Potent and selective oral inhibitor of CDK2. |
| RGT-419B | CDK4, CDK2 | - | High potency against CDK4 with additional activity against CDK2 to overcome resistance. |
Note: Specific IC50/Ki values for next-generation inhibitors against a full panel of CDKs are not always publicly available in consolidated form. The data reflects their primary targets and selectivity claims from published studies.
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | HCT116 | Colorectal Carcinoma | <100 |
| SW620 | Colorectal Adenocarcinoma | <100 | |
| A549 | Non-small Cell Lung Cancer | <100 | |
| PF-07220060 | - | HR+/HER2- Breast Cancer | Efficacious in models resistant to prior CDK4/6 inhibitors. |
| PF-07104091 | - | CCNE1-amplified Ovarian Cancer | Induces G1 growth arrest. |
| - | HR+/HER2- Breast Cancer | Synergistic with CDK4/6 inhibitors. | |
| BLU-222 | OVCAR-3 | Ovarian Cancer | - |
| RGT-419B | - | HR+/HER2- Breast Cancer | Demonstrates single-agent efficacy in models resistant to CDK4/6 inhibitors. |
Note: Direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The table highlights the demonstrated efficacy in relevant cancer models.
Table 3: Comparative In Vivo Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | Key Efficacy Findings |
| This compound | HCT116 | Colorectal Carcinoma | >83.1% tumor growth inhibition. |
| Multiple other models | Various | Significant antitumor efficacy in 10 of 11 human xenograft models.[2] | |
| PF-07220060 | - | HR+/HER2- Metastatic Breast Cancer | In combination with endocrine therapy, showed a median progression-free survival of 8.1 months in patients who progressed on prior CDK4/6 inhibitors. |
| PF-07104091 | ER+ Breast Cancer Xenografts | Breast Cancer | Induces tumor regression when combined with a CDK4/6 inhibitor. |
| BLU-222 | OVCAR-3 CDX model | Ovarian Cancer | Exhibits significant antitumor activity. |
| RGT-419B | HR+/HER2- Advanced Breast Cancer | Breast Cancer | As a monotherapy, demonstrated a 28.6% partial response rate in patients who have progressed on CDK4/6 inhibitors. |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines a typical luminescence-based assay to determine the IC50 value of a CDK inhibitor.
-
Reagent Preparation : Prepare assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT), recombinant CDK/cyclin enzyme, peptide substrate, and ATP. The inhibitor is serially diluted in DMSO.
-
Reaction Setup : In a 96-well plate, add the diluted inhibitor or vehicle (DMSO).
-
Enzyme Addition : Add the diluted CDK/cyclin enzyme to each well and pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation : Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Signal Detection : Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the kinase activity.
-
Data Analysis : Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay (General Protocol)
This protocol describes a colorimetric assay to assess the anti-proliferative activity of CDK inhibitors on cancer cell lines.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the CDK inhibitor or vehicle (DMSO) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Tumor Model (General Protocol)
This protocol provides a general workflow for evaluating the in vivo efficacy of CDK inhibitors in a subcutaneous xenograft mouse model.
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth Monitoring : Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation : When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration : Administer the CDK inhibitor at the determined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Efficacy Evaluation : Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by immunohistochemistry or western blotting).
Mandatory Visualization
References
A Head-to-Head Comparison of the Toxicity Profiles of Pan-CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the adverse event profiles of key pan-cyclin-dependent kinase inhibitors, supported by clinical trial data.
The inhibition of cyclin-dependent kinases (CDKs), key regulators of the cell cycle, represents a cornerstone of modern oncology research. While highly selective CDK4/6 inhibitors have seen significant clinical success, the broader class of pan-CDK inhibitors, which target multiple CDKs, continues to be an area of active investigation due to their potential for efficacy in a wider range of malignancies. However, this broader activity often comes at the cost of a more challenging toxicity profile. This guide provides a head-to-head comparison of the toxicity profiles of four prominent pan-CDK inhibitors: Flavopiridol (Alvocidib), Roscovitine (Seliciclib), Dinaciclib, and AT7519, based on data from early-phase clinical trials.
Comparative Analysis of Adverse Events
The following table summarizes the most frequently reported and dose-limiting toxicities (DLTs) observed in Phase I clinical trials of the selected pan-CDK inhibitors. The data is categorized by common adverse event types to facilitate a direct comparison. It is important to note that these toxicities were observed in dose-escalation studies, and the incidence and severity can vary depending on the dose, schedule, and patient population.
| Adverse Event Category | Flavopiridol (Alvocidib) | Roscovitine (Seliciclib) | Dinaciclib | AT7519 |
| Dose-Limiting Toxicities (DLTs) | Diarrhea, neutropenia, fatigue, nausea, vomiting[1][2][3] | Hypokalemia, asthenia, nausea, vomiting, skin rash, hyponatremia[4][5][6] | Orthostatic hypotension, elevated uric acid, septic shock, tumor lysis syndrome (TLS)[7][8] | QTc prolongation, fatigue, mucositis, febrile neutropenia, rash, hypokalemia[9][10][11] |
| Hematological | Neutropenia[2][3] | Not a common DLT | Cytopenias[8] | Febrile neutropenia[10] |
| Gastrointestinal | Diarrhea (often dose-limiting), nausea, vomiting[1][2] | Nausea, vomiting[4] | Diarrhea, nausea[7][12] | Mucositis[9][11] |
| Constitutional | Fatigue, anorexia, local tumor pain[2] | Asthenia (weakness), fatigue[4][6] | Fatigue, decreased appetite[7] | Fatigue[9][10] |
| Metabolic/Electrolyte | - | Hypokalemia, hyponatremia[4][5][6] | Elevated uric acid, tumor lysis syndrome[7][8] | Hypokalemia[10] |
| Dermatological | - | Skin rash[5][6] | Rash[10] | Rash[10] |
| Cardiovascular | - | - | Orthostatic hypotension[7] | QTc prolongation[9][11] |
| Renal | - | Transient serum creatinine increases[4] | Acute renal failure (in the context of TLS)[12] | - |
| Hepatic | - | Transient liver dysfunction[4] | Transaminitis[12] | - |
Mechanism of Action: Pan-CDK Inhibition and Cell Cycle Arrest
Pan-CDK inhibitors exert their anti-cancer effects by binding to the ATP-binding pocket of multiple cyclin-dependent kinases, thereby preventing the phosphorylation of key substrates required for cell cycle progression. This leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and can ultimately induce apoptosis (programmed cell death).[13][14] The accompanying diagram illustrates this general mechanism.
Caption: Mechanism of pan-CDK inhibitor action on the cell cycle.
Experimental Protocols for Toxicity Assessment
The toxicity data presented in this guide were primarily derived from Phase I, open-label, dose-escalation clinical trials. The methodologies employed in these studies for assessing and grading adverse events are standardized to ensure consistency and comparability.
General Protocol:
-
Patient Population: Patients with advanced, refractory solid tumors or hematological malignancies for whom standard therapies were no longer effective.
-
Study Design: Typically, a "3+3" dose-escalation design was used. Cohorts of 3-6 patients received a specific dose of the pan-CDK inhibitor. If no dose-limiting toxicities (DLTs) were observed, the next cohort received a higher dose. If a DLT was observed, the cohort was expanded to six patients. The maximum tolerated dose (MTD) was generally defined as the dose level at which less than 33% of patients experienced a DLT.
-
Toxicity Monitoring and Grading: Adverse events (AEs) were continuously monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[15][16][17][18] The CTCAE provides a standardized lexicon and a grading scale (Grade 1: Mild; Grade 2: Moderate; Grade 3: Severe; Grade 4: Life-threatening; Grade 5: Death) for AEs.[19]
-
Definition of Dose-Limiting Toxicity (DLT): A DLT was typically defined as a specific Grade 3 or 4 non-hematological toxicity, or a specific duration of Grade 4 hematological toxicity, occurring within the first cycle of treatment and considered to be related to the study drug.
-
Safety Assessments: Comprehensive safety monitoring included:
-
Regular physical examinations.
-
Performance status assessments.
-
Frequent monitoring of hematology and serum chemistry panels.
-
Urinalysis.
-
Electrocardiograms (ECGs) to monitor for cardiac effects such as QTc prolongation.
-
Pharmacokinetic and pharmacodynamic studies were also conducted to correlate drug exposure with toxicity and biological activity.
-
Specific Methodological Aspects from Trials:
-
Flavopiridol: In a Phase I trial, flavopiridol was administered as a 72-hour continuous intravenous infusion every two weeks.[1] Gastrointestinal toxicity, particularly diarrhea, was dose-limiting.[1]
-
Roscovitine (Seliciclib): A Phase I trial evaluated oral seliciclib given twice daily for 5, 7, or 10 consecutive days in 2-3 week cycles.[4][5] DLTs included hypokalemia and asthenia.[4]
-
Dinaciclib: In a Phase I study, dinaciclib was administered as a 2-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[7] The DLTs at the maximum administered dose were orthostatic hypotension and elevated uric acid.[7]
-
AT7519: One Phase I study administered AT7519 as a 1-hour intravenous infusion on days 1, 4, 8, and 11 every 3 weeks.[10] Dose-limiting toxicities included mucositis, febrile neutropenia, rash, and hypokalemia.[10] Another study with a 5-consecutive-day schedule was discontinued due to dose-dependent QTc prolongation.[9][11]
References
- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Cycle Checkpoints | Biology for Majors I [courses.lumenlearning.com]
- 7. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roscovitine confers tumor suppressive effect on therapy-resistant breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase inhibitor roscovitine induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Cycle Regulation by Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jackwestin.com [jackwestin.com]
- 12. Khan Academy [khanacademy.org]
- 13. Cell cycle regulation and anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Cell cycle checkpoint - Wikipedia [en.wikipedia.org]
- 18. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for AG-012986
AG-012986 is a multi-targeted, pan-cyclin-dependent kinase (CDK) inhibitor with antiproliferative and apoptotic activities.[1][2] As a potent cytotoxic compound, all materials that come into contact with this compound must be handled as hazardous waste.[3] Adherence to strict disposal protocols is essential to ensure personnel safety and environmental protection. The following guidelines are based on best practices for the disposal of cytotoxic research compounds in the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, all personnel must be equipped with appropriate personal protective equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (double gloving is recommended)
-
A lab coat
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.
Waste Segregation and Disposal Protocol
Proper segregation of cytotoxic waste is mandatory to ensure safe and compliant disposal.[3] Waste should be categorized at the point of generation.
Step 1: Waste Identification and Segregation
-
Bulk Chemical Waste: This category includes unused or expired this compound powder and solutions containing the compound.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Liquid Waste: Collect solutions in a separate, sealed, and leak-proof hazardous liquid waste container. Avoid mixing with other solvent waste streams to prevent unknown chemical reactions.
-
-
Trace Contaminated Waste: This includes all materials that have come into contact with this compound, such as pipette tips, gloves, gowns, weighing paper, and empty vials. These items are considered contaminated with residual amounts of the cytotoxic agent.[3]
-
Dispose of these materials in a designated solid hazardous waste container, often a yellow or red bin labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste".[3][4][5]
-
Sharps (needles, scalpels) must be placed in a puncture-resistant sharps container specifically designated for cytotoxic sharps.[4][5]
-
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled as "Hazardous Waste - Cytotoxic" and include the chemical name (this compound).
-
Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic and incompatible materials.
Step 3: Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Never discharge cytotoxic waste into the sewerage system or dispose of it in general trash.[3][6] Incineration or chemical neutralization are common disposal methods for cytotoxic waste.[4]
Quantitative Data for this compound
The following table summarizes key quantitative data regarding the biological activity of this compound.
| Parameter | Value | Target/Cell Line | Reference |
| Ki | 9.2 nM | CDK4/cyclin | [1][7] |
| 94 nM | CDK2/cyclin A | [1][7] | |
| 44 nM | CDK1/cyclin B | [1][7] | |
| IC₅₀ | 4 nM | CDK9/cyclin T | [1][7] |
| 22 nM | CDK5/p35 | [1][7] | |
| <100 nM | In 14 of 18 tumor cell lines | [2] |
Experimental Protocols
Detailed experimental protocols for the use of this compound should include a clear plan for the decontamination of equipment and the disposal of all generated waste, following the principles outlined above.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Essential Safety and Logistical Information for Handling AG-012986
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of AG-012986, a potent pan-CDK inhibitor. Adherence to these procedural guidelines is critical to ensure personnel safety and mitigate environmental contamination. This compound's mechanism as a cyclin-dependent kinase (CDK) inhibitor, inducing cell cycle arrest and apoptosis, underscores the need for meticulous handling commensurate with a cytotoxic agent.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in solid (powder) or solution form.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be tightly fitting with side-shields. |
| Hand Protection | Gloves | Chemical-impermeable. Nitrile or neoprene are recommended. Double-gloving is advised when handling stock solutions or performing dilutions. |
| Body Protection | Laboratory Coat | Standard lab coat. An impervious gown is recommended when handling larger quantities or if there is a risk of splashing. |
| Respiratory Protection | Respirator | Required when handling the powder form outside of a certified chemical fume hood or ventilated balance enclosure to avoid inhalation. |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedure for safely handling this compound from receipt to experimental use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Recommended storage temperatures should be strictly followed as per the supplier's instructions.
2. Preparation of Solutions:
-
All handling of the solid compound, including weighing and initial solubilization, must be conducted in a certified chemical fume hood or a ventilated balance safety enclosure to prevent inhalation of the powder.
-
Use non-sparking tools when handling the powder.[1]
-
Prepare solutions in a fume hood.
-
Avoid contact with skin and eyes.[1] In case of accidental contact, follow the first aid measures outlined below.
3. Experimental Use:
-
Conduct all experiments involving this compound in a designated area.
-
Ensure adequate ventilation during all procedures.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
4. Accidental Release Measures:
-
In case of a spill, evacuate personnel from the immediate area.
-
Wear full PPE, including respiratory protection, before attempting to clean the spill.
-
For solid spills, carefully collect the powder without creating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been collected.
-
Prevent the spilled chemical from entering drains or waterways.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
As a cytotoxic compound, all waste contaminated with this compound must be treated as hazardous and disposed of according to institutional and local regulations.
1. Waste Segregation:
-
All materials that come into contact with this compound, including gloves, pipette tips, vials, and absorbent paper, must be segregated as cytotoxic waste.
-
Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste. These containers are often color-coded purple or red.[2][3]
2. Solid Waste Disposal:
-
Place all contaminated solid waste (e.g., PPE, plasticware) into the designated cytotoxic waste container.
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a sealed, labeled, and leak-proof container.
-
Do not pour liquid waste down the drain.
4. Sharps Disposal:
-
Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[3]
5. Final Disposal:
-
Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration.[4][5]
Experimental Workflow and Safety Protocol
Caption: Workflow for handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
